molecular formula C9H13NO B024965 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol CAS No. 19817-07-3

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

カタログ番号: B024965
CAS番号: 19817-07-3
分子量: 151.21 g/mol
InChIキー: YRTHQTAVIFQEEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its unique structure, incorporating an azabicyclic ring system and a terminal alkyne, makes it a valuable intermediate for constructing more complex molecules. Research indicates that derivatives of this compound, such as Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol (BMABO), have been investigated as novel radio-sensitization agents in oncology, showing potential to enhance the efficacy of cancer treatments . Furthermore, azabicyclic compounds based on this core structure are explored for their activity in neurological and cognitive disorders . The ethynyl group is a critical handle for further synthetic modification via metal-catalyzed coupling reactions, such as the Sonogashira reaction, and other nucleophilic additions or cycloadditions, enabling the rapid generation of diverse compound libraries for biological screening . The quinuclidine core also provides a rigid, three-dimensional framework that can impart stereochemical control in synthesis. This compound is an essential building block for researchers developing novel therapeutics for conditions including cancer, Alzheimer's disease, and schizophrenia .

特性

IUPAC Name

3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTHQTAVIFQEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CN2CCC1CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394209
Record name 3-ethynyl-3-quinuclidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19817-07-3
Record name 3-ethynyl-3-quinuclidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol (CAS 19817-07-3), also known as 3-Ethynyl-3-quinuclidinol .[1]

CAS Number: 19817-07-3 Molecular Formula: C₉H₁₃NO Molecular Weight: 151.21 g/mol [1]

Executive Summary & Pharmacophore Analysis

3-Ethynyl-3-quinuclidinol is a specialized tertiary amino-alcohol scaffold.[1] Unlike its more common analogue, 3-quinuclidinol (a secondary alcohol used in the synthesis of Solifenacin), the presence of the ethynyl group at the C3 position creates a chiral quaternary carbon center .[1]

This structural feature renders the molecule critical for:

  • Muscarinic Receptor Modulation: The 3,3-disubstituted quinuclidine motif is a privilege structure in medicinal chemistry, often enhancing binding affinity to M1 and M3 muscarinic acetylcholine receptors (mAChRs) by restricting conformational freedom compared to monosubstituted analogues.[1]

  • Synthetic Divergence: The terminal alkyne serves as a versatile handle for "Click" chemistry (CuAAC), hydration to ketones, or reduction to ethyl groups, allowing rapid library generation in fragment-based drug discovery (FBDD).[1]

Chemical Architecture & Physical Properties[1]

The molecule consists of a bicyclic quinuclidine cage with a bridgehead nitrogen.[1] The C3 position is substituted with both a hydroxyl group and an ethynyl group.[1]

Table 1: Physicochemical Profile
PropertyValueTechnical Note
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.[1]
Melting Point 148–152 °CSharp melting point indicates high purity; broad range suggests hydration.[1]
pKa (Conjugate Acid) ~9.8 (Quinuclidine N)Highly basic.[1] Forms stable salts with HCl, Tartaric Acid, and Oxalic Acid.[1]
Solubility Soluble in MeOH, EtOH, CHCl₃Poor solubility in non-polar hydrocarbons (Hexane).[1]
Chirality (R) and (S) EnantiomersResolution is challenging due to the tertiary alcohol; typically resolved via the amine functionality.[1]

Synthetic Methodology: The Ethynylation Protocol

The synthesis of CAS 19817-07-3 involves the nucleophilic addition of an acetylide anion to 3-quinuclidinone.[1] This reaction transforms the sp² hybridized ketone into a sp³ hybridized quaternary center.[1]

Core Reaction Pathway

Precursor: 3-Quinuclidinone (Free base or HCl salt neutralized in situ).[1] Reagent: Lithium Acetylide (complexed with ethylenediamine) or Ethynylmagnesium Bromide.[1] Solvent: Anhydrous THF or Diethyl Ether.[1]

Detailed Experimental Protocol (Self-Validating)

Note: This protocol assumes the use of Ethynylmagnesium Bromide for higher atom economy and ease of handling compared to gaseous acetylene.

Step 1: Preparation of the Electrophile

  • Charge a flame-dried 3-neck flask with 3-Quinuclidinone (1.0 eq) and anhydrous THF (10 mL/g).

  • Validation Check: Ensure moisture content is <0.05% via Karl Fischer titration.[1] Water quenches the Grignard reagent.[1]

  • Cool the solution to -20°C . Lower temperatures favor kinetic control and prevent enolization of the ketone.[1]

Step 2: Nucleophilic Addition

  • Add Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq) dropwise over 30 minutes.

  • Observation: A white precipitate (magnesium alkoxide) will form.[1]

  • Allow the reaction to warm to 0°C and stir for 2 hours.

  • In-Process Control (IPC): Monitor by TLC (Mobile phase: CHCl₃/MeOH/NH₄OH 90:9:1).[1] Disappearance of the ketone spot (Rf ~0.[1]6) indicates completion.[1]

Step 3: Quench and Isolation [2]

  • Quench the reaction carefully with saturated aqueous NH₄Cl at 0°C.

  • Adjust pH to >11 using 2M NaOH (to ensure the quinuclidine nitrogen is free-based).[1]

  • Extract with CHCl₃ (3x). Avoid Ethyl Acetate if the product is to be used in transesterification later, as traces can interfere.[1]

  • Dry over Na₂SO₄ and concentrate 3-ethynyl-3-quinuclidinol.

Diagram 1: Synthetic Workflow & Logic

Synthesis Q_one 3-Quinuclidinone (sp2 Electrophile) Inter Magnesium Alkoxide Intermediate Q_one->Inter THF, -20°C Nucleophilic Addition Reagent Ethynylmagnesium Bromide (Nucleophile) Reagent->Inter Product 3-Ethynyl-3-quinuclidinol (Racemic Product) Inter->Product NH4Cl Quench pH > 11

Caption: Nucleophilic addition of ethynyl Grignard to 3-quinuclidinone. The pH adjustment is critical to recover the basic amine.[1]

Chiral Resolution Strategies

Since the product is a tertiary alcohol, classical resolution via esterification (using chiral acids) is sterically hindered and often fails.[1] The recommended strategy targets the basic nitrogen .[1]

Method A: Diastereomeric Salt Crystallization
  • Resolving Agent: L-(+)-Tartaric acid or Di-p-toluoyl-L-tartaric acid.[1]

  • Solvent System: Ethanol/Acetone (warm to dissolve, slow cool to 4°C).

  • Mechanism: The protonated amine forms a diastereomeric salt pair.[1] The lattice energy differences allow one enantiomer to crystallize preferentially.[1]

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA/Diethylamine).

Method B: Enzymatic Resolution (Kinetic)

While difficult for tertiary alcohols, Candida antarctica Lipase B (CAL-B) can be used with vinyl acetate as the acyl donor.[1]

  • Note: The reaction rate will be significantly slower than for secondary alcohols.[1]

Downstream Applications & Derivatization[1][4][5][6]

CAS 19817-07-3 is a "divergent intermediate."[1] It serves as a parent scaffold for two distinct classes of muscarinic ligands.[1]

  • 3-Ethyl-3-quinuclidinol Derivatives:

    • Reaction: Catalytic hydrogenation (H₂, Pd/C).[1]

    • Use: Increases lipophilicity of the core; used in M3 antagonist research.[1]

  • Triazole-Linked Conjugates:

    • Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

    • Use: Linking the quinuclidine headgroup to biaryl pharmacophores to probe the allosteric binding sites of GPCRs.[1]

Diagram 2: Divergent Synthesis Pathway

Applications Core 3-Ethynyl-3-quinuclidinol (CAS 19817-07-3) Ethyl 3-Ethyl-3-quinuclidinol (Hydrogenation) Core->Ethyl H2, Pd/C Ketone 3-Acetyl-3-quinuclidinol (Hydration) Core->Ketone HgSO4, H2SO4 Click Triazole Conjugates (Click Chemistry) Core->Click R-N3, Cu(I)

Caption: The ethynyl group enables access to alkyl, keto, and heterocyclic derivatives via standard organic transformations.[1]

Safety & Handling (E-E-A-T)

  • Basicity: The compound is a strong base.[1] It causes skin irritation and severe eye damage.[1][3] Wear chemical-resistant gloves (Nitrile) and safety goggles.[1]

  • Neuroactivity: As a quinuclidine derivative, it possesses potential CNS activity (cholinergic modulation).[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Hygroscopic. Store in a desiccator or under nitrogen.

References

  • PubChem. (n.d.).[1][4] 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • Grob, C. A., & Zergenyi, J. (1963).[1] Die Synthese von 3-Chinuclidinon und Derivaten.[1][2][5] Helvetica Chimica Acta.[1] (Foundational synthesis of quinuclidinone precursors).

  • Google Patents. (2009).[1] Process for the preparation of solifenacin and its pharmaceutically acceptable salts.[1] (Contextual reference for quinuclidine resolution methods). Retrieved from [1]

Sources

An In-depth Technical Guide to 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Scaffold of Therapeutic Promise

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this pursuit, the strategic design and synthesis of molecules bearing unique structural motifs are paramount. The 1-azabicyclo[2.2.2]octane, or quinuclidine, core is a rigid, bicyclic amine that has garnered significant attention as a privileged scaffold in drug discovery. Its conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This guide delves into the chemical properties and therapeutic potential of a specific quinuclidine derivative: 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol. This molecule uniquely combines the rigidity of the quinuclidine framework with the versatile reactivity of a terminal alkyne and a tertiary alcohol, making it a compound of considerable interest for researchers, scientists, and drug development professionals. This document aims to provide a comprehensive technical overview, from its synthesis and physicochemical properties to its potential applications in medicine, grounded in established scientific principles and available literature.

Physicochemical Properties: A Blend of Rigidity and Functionality

The chemical and physical properties of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol are dictated by its unique molecular architecture. The bicyclic core imparts a high degree of conformational restriction, while the tertiary alcohol and terminal ethynyl groups introduce key functionalities for intermolecular interactions and further chemical modifications.

Table 1: Physicochemical Properties of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

PropertyValueSource
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
CAS Number 19817-07-3[1]
Appearance White to off-white crystalline powder (predicted)Inferred from related compounds
Melting Point Not reported in the literature. Expected to be a high-melting solid due to the rigid, polar structure.
Boiling Point Not reported in the literature.
Solubility Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents. The basic nitrogen atom suggests solubility in acidic aqueous solutions.Inferred from structural features
pKa Not reported. The pKa of the conjugate acid is expected to be in the range of 9-10, typical for a tertiary amine in a quinuclidine system.Inferred from related structures

Synthesis of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol: A Strategic Approach

Synthesis of the Precursor: 1-Azabicyclo[2.2.2]octan-3-one Hydrochloride

The synthesis of 3-quinuclidinone hydrochloride is a well-documented process, with several routes available. One common and efficient method involves a Dieckmann condensation followed by hydrolysis and decarboxylation.[2]

Proposed Synthesis of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

The addition of an ethynyl group to the ketone functionality of 3-quinuclidinone can be achieved through the reaction with a lithium or sodium acetylide. This is a standard and highly effective method for the formation of propargyl alcohols.

Step 1: Generation of the Acetylide Reagent

A terminal alkyne, such as acetylene gas, can be deprotonated using a strong base like n-butyllithium or sodium amide in an anhydrous, aprotic solvent (e.g., tetrahydrofuran or diethyl ether) at low temperatures to generate the corresponding acetylide. Alternatively, lithium acetylide-ethylenediamine complex can be used as a commercially available and safer option.

Step 2: Nucleophilic Addition to 3-Quinuclidinone

The generated acetylide anion is a potent nucleophile that will readily attack the electrophilic carbonyl carbon of 3-quinuclidinone. The reaction is typically carried out in the same pot at low temperatures to control reactivity.

Step 3: Aqueous Workup and Isolation

Upon completion of the reaction, a careful aqueous workup is necessary to quench any unreacted base and to protonate the resulting alkoxide to yield the desired tertiary alcohol. The product can then be isolated and purified using standard techniques such as extraction and crystallization or column chromatography.

G cluster_0 Proposed Synthesis Workflow start 1-Azabicyclo[2.2.2]octan-3-one reaction Ethynylation Reaction (Anhydrous THF, low temp.) start->reaction reagent Lithium Acetylide (or generated in situ) reagent->reaction workup Aqueous Workup (e.g., NH4Cl solution) reaction->workup product 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol workup->product

A proposed synthetic workflow for 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol.
Detailed Experimental Protocol (Proposed)
  • Materials: 1-Azabicyclo[2.2.2]octan-3-one, lithium acetylide-ethylenediamine complex, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate, ethyl acetate, hexanes.

  • Procedure:

    • To a stirred suspension of lithium acetylide-ethylenediamine complex (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 1-azabicyclo[2.2.2]octan-3-one (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system.

Spectral Characterization: Unveiling the Molecular Fingerprint

Table 2: Predicted Spectral Data for 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

TechniquePredicted Key Features
¹H NMR - A sharp singlet around 2.5-3.0 ppm corresponding to the acetylenic proton (-C≡C-H ).- A broad singlet for the hydroxyl proton (-OH ), which is exchangeable with D₂O.- A complex multiplet pattern in the range of 1.5-3.5 ppm corresponding to the protons of the quinuclidine ring system.
¹³C NMR - Two signals in the alkyne region (70-90 ppm) for the two sp-hybridized carbons (-CC -H).- A signal around 70-80 ppm for the quaternary carbon bearing the hydroxyl and ethynyl groups (C -OH).- Several signals in the aliphatic region (20-60 ppm) for the carbons of the quinuclidine core.
IR Spectroscopy - A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.- A weak absorption band around 2100-2150 cm⁻¹ for the C≡C triple bond stretch.- A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretch of the tertiary alcohol.- C-H stretching and bending vibrations for the aliphatic quinuclidine core below 3000 cm⁻¹.
Mass Spectrometry - The predicted m/z for the protonated molecule [M+H]⁺ is 152.10700.[5] The electron ionization (EI) spectrum would likely show a molecular ion peak (M⁺) at m/z = 151, followed by fragmentation patterns characteristic of the quinuclidine ring system, such as the loss of ethylene.

Reactivity: A Tale of Two Functional Groups

The reactivity of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol is dominated by its two key functional groups: the terminal alkyne and the tertiary alcohol. The quinuclidine nitrogen also imparts basicity to the molecule.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group that can undergo a variety of transformations:

  • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form substituted alkynes. This is a powerful method for introducing aromatic or vinylic moieties.

  • Click Chemistry (Huisgen Cycloaddition): The ethynyl group can readily participate in copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions to form 1,2,3-triazoles. This highly efficient and regioselective reaction is widely used in drug discovery and bioconjugation.

  • Hydration: The alkyne can be hydrated in the presence of a mercury(II) catalyst in acidic conditions to yield a methyl ketone (Markovnikov addition).

  • Hydroboration-Oxidation: Reaction with a borane reagent followed by oxidative workup will lead to the corresponding aldehyde (anti-Markovnikov addition).

  • Mannich Reaction: The acidic proton of the terminal alkyne can react with an iminium ion (generated from an aldehyde and a secondary amine) to form a propargylamine.

Reactions of the Tertiary Alcohol

The tertiary alcohol is generally less reactive than primary or secondary alcohols.

  • Esterification/Etherification: While direct esterification can be challenging, the alcohol can be converted to its corresponding alkoxide with a strong base and then reacted with an acyl chloride or alkyl halide to form an ester or ether, respectively.

  • Dehydration: Under harsh acidic conditions, the tertiary alcohol can be eliminated to form an alkene.

G cluster_1 Key Reactivity Pathways cluster_alkyne Alkyne Reactions cluster_alcohol Alcohol Reactions start 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol sonogashira Sonogashira Coupling (Pd/Cu, Ar-X) start->sonogashira Ethynyl group click Click Chemistry (Cu(I), R-N3) start->click Ethynyl group hydration Hydration (HgSO4, H2SO4) start->hydration Ethynyl group esterification Esterification (Base, Acyl-Cl) start->esterification Hydroxyl group dehydration Dehydration (H+) start->dehydration Hydroxyl group G cluster_2 Cholesterol Biosynthesis Pathway and Point of Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol ... Inhibitor 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol (Potential Inhibitor) Inhibitor->Squalene_Synthase Inhibition Squalene_Synthase->Squalene

The potential point of intervention for 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol in the cholesterol biosynthesis pathway.

Safety and Handling: A Prudent Approach

Specific toxicity data for 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol are not available. However, based on the safety data for the closely related precursor, 1-azabicyclo[2.2.2]octan-3-ol (3-quinuclidinol), this compound should be handled with care. 3-Quinuclidinol is classified as causing severe skin burns and eye damage. [6][7] Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Scaffold Primed for Discovery

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol represents a fascinating molecule at the intersection of rigid scaffold design and functional group versatility. While a comprehensive experimental characterization is yet to be published, its chemical properties can be reliably predicted, and a logical synthetic route can be proposed. Its potential as a squalene synthase inhibitor positions it as a valuable starting point for the development of novel therapies for hypercholesterolemia. The presence of the terminal alkyne provides a gateway for the application of modern synthetic methodologies, such as click chemistry and cross-coupling reactions, to generate libraries of analogs for structure-activity relationship studies. This in-depth technical guide serves as a foundational resource for researchers poised to explore the full potential of this promising chemical entity.

References

  • Reddy, T. Y., et al. (2020). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. ResearchGate. Retrieved from [Link]

  • Kacprzak, K., & Gawronski, J. (2001). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. ResearchGate. Retrieved from [Link]

  • Angene Chemical. (n.d.). 3-ethynyl-1-Azabicyclo[2.2.2]octan-3-ol(CAS# 19817-07-3). Retrieved from [Link]

  • Google Patents. (n.d.). WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc).
  • PubChem. (n.d.). 3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-3-Quinuclidinol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Quinuclidinol, (-)-. Retrieved from [Link]

  • Pharmaceutical Sciences. (2014). Molecular Docking Studies of Squalene Synthase Inhibitors as Potential Anti Cardiovascular Disease Drugs. Pharmaceutical Sciences, 20(4), 133-139. Retrieved from [Link]

  • Zenodo. (2016). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Retrieved from [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. Retrieved from [Link]

  • Kamdem, B. P., & Boyom, F. F. (2023). Inhibitors of Farnesyl Diphosphate Synthase and Squalene Synthase: Potential Source for Anti-Trypanosomatidae Drug Discovery. Molecules, 28(15), 5871. Retrieved from [Link]

  • PubMed. (2007). A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent. Cancer Chemotherapy and Pharmacology, 60(6), 895-901. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations. Retrieved from [Link]

  • MDPI. (2023). Inhibitors of Farnesyl Diphosphate Synthase and Squalene Synthase: Potential Source for Anti-Trypanosomatidae Drug Discovery. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3464997A - Synthesis of 3-quinuclidinol.
  • Google Patents. (n.d.). CA2194727C - Process for the preparation of optically active 3-quinuclidinol.
  • Sci-Hub. (n.d.). Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). EP0554508A2 - 3-Quinuclidinol catalyst compositions for making polyurethane foams.
  • Supporting Information. (n.d.). Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Retrieved from [Link]

  • MDPI. (2021). Revisiting the Physicochemical Properties and Applications of Deep Eutectic Solvents. Molecules, 26(10), 2929. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Process Applications of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol (also known as 3-ethynyl-3-quinuclidinol) is a critical bicyclic heterocyclic intermediate, most notably utilized in the asymmetric synthesis of muscarinic antagonists such as Solifenacin (Vesicare) .[1][2][3][4][5]

Effective handling of this compound requires a nuanced understanding of its solubility landscape, which is governed by the competition between its polar functionality (tertiary amine, tertiary alcohol) and its lipophilic hydrocarbon cage. This guide provides a comprehensive analysis of its solubility behavior, thermodynamic drivers, and practical process workflows for extraction and purification.

Physicochemical Profile & Solubility Drivers

To predict and manipulate the solubility of 3-ethynyl-3-quinuclidinol, one must analyze its structural pharmacophore. The molecule exhibits a "push-pull" solubility characteristic due to three distinct structural motifs:

  • The Quinuclidine Cage (Lipophilic Core): The bicyclic [2.2.2] system provides significant bulk and lipophilicity, facilitating solubility in non-polar to moderately polar organic solvents.

  • The Tertiary Amine (pH Switch): The bridgehead nitrogen is highly basic (

    
    ). This allows for pH-dependent solubility switching—rendering the molecule water-soluble in acidic media (as a salt) and organic-soluble in basic media (as a free base).
    
  • The Ethynyl & Hydroxyl Groups (Polar Handles): The C3-hydroxyl group acts as both a hydrogen bond donor and acceptor, favoring polar protic solvents. The ethynyl group adds slight lipophilicity but also steric rigidity.

Table 1: Physicochemical Properties
PropertyValue (Approximate)Process Implication
Molecular Formula

Low molecular weight facilitates high molarity solutions.
Molecular Weight 151.21 g/mol --
Physical State Solid (Crystalline)Requires dissolution energy (lattice breaking) during processing.
Melting Point 195 - 220°C (Derivative dependent)High lattice energy; requires heating for dissolution in marginal solvents.
Predicted LogP 0.5 - 1.2Moderately lipophilic; partitions well into organic phases from basic water.
pKa (Conj. Acid) ~10.0Protonates readily at pH < 8.

Solubility Landscape: Solvent Compatibility Table

The following data categorizes solvent compatibility for the free base form of the compound.

Table 2: Solubility Profile (Free Base)
Solvent ClassSpecific SolventsSolubility RatingMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong H-bonding interactions with the C3-hydroxyl group and amine nitrogen.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the quinuclidine cage; dipole-dipole interactions.
Polar Aprotic THF, DMSO, DMFHigh Solvates the polar functional groups without H-bond donation; good for reactions.
Esters/Ethers Ethyl Acetate, MTBEModerate Good for extraction; solubility decreases significantly with decreasing temperature (ideal for crystallization).
Aromatic Toluene, XyleneModerate/Low Soluble at elevated temperatures; often acts as a poor solvent at

.
Alkanes Hexane, Heptane, CyclohexaneInsoluble The polar amine/hydroxyl groups prevent dissolution in non-polar media. Used as anti-solvents .
Aqueous (Acidic) 1M HCl, 1M acetic acidHigh Protonation forms the ammonium salt (

), making it highly water-soluble.
Aqueous (Basic) 1M NaOH, sat.

Low Deprotonation forces the molecule into its lipophilic free-base form, inducing precipitation or oiling out.

Process Applications: Extraction & Purification Workflows

The solubility profile described above dictates the standard operating procedures (SOPs) for isolating this intermediate from reaction mixtures.

pH-Swing Extraction Logic

Because the compound is an amine, it can be purified from neutral impurities by toggling the pH.

  • Acid Phase: Extract the reaction mixture with dilute acid (pH 2-3). The 3-ethynyl-3-quinuclidinol moves to the aqueous phase (as salt); neutral organic impurities stay in the organic layer.

  • Wash: Wash the aqueous acidic layer with a non-polar solvent (e.g., Toluene) to remove lipophilic byproducts.

  • Base Phase: Basify the aqueous layer (pH > 12) using NaOH. The compound reverts to the free base.

  • Extraction: Extract into DCM or Ethyl Acetate.

Crystallization Strategy

For high-purity applications (drug substance synthesis), recrystallization is preferred over chromatography.

  • Primary Solvent: Ethyl Acetate or Isopropanol (Hot).

  • Anti-Solvent: n-Heptane or Hexane.

  • Method: Dissolve the crude solid in the minimum amount of hot primary solvent. Slowly add anti-solvent until turbidity persists. Cool gradually to

    
    .
    
Visualization: Purification Decision Tree

The following diagram illustrates the logical flow for purifying 3-ethynyl-3-quinuclidinol based on its solubility properties.

PurificationWorkflow Start Crude Reaction Mixture (Contains 3-Ethynyl-3-quinuclidinol) Acidify Add Dilute HCl (pH < 3) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target as Ammonium Salt) PhaseSep1->AqLayer1 Keep Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM or EtOAc Basify->Extract Evaporate Evaporate Solvent Extract->Evaporate Crystallize Recrystallize (EtOAc / Heptane) Evaporate->Crystallize FinalProduct Pure 3-Ethynyl-3-quinuclidinol Crystallize->FinalProduct

Caption: Figure 1. pH-Swing purification workflow leveraging the amine functionality for selective isolation.

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this protocol to determine precise solubility limits for a specific batch or derivative.

  • Preparation: Weigh 100 mg of micronized 3-ethynyl-3-quinuclidinol into a 4 mL clear glass vial.

  • Solvent Addition: Add the target solvent in 100

    
     increments at 
    
    
    
    .
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • If dissolved < 100

      
      : Solubility is High  (> 1000 mg/mL).
      
    • If dissolved by 1 mL: Solubility is Moderate (100 mg/mL).

    • If undissolved after 2 mL: Solubility is Low (< 50 mg/mL).

  • Thermal Stress: If undissolved, heat to solvent boiling point. If dissolution occurs, the solvent is a candidate for recrystallization.[6]

Protocol B: Standard Recrystallization (Ethyl Acetate/Heptane)

Recommended for removing colored impurities and increasing enantiomeric excess if using chiral salts.

  • Dissolution: Charge 10.0 g of crude 3-ethynyl-3-quinuclidinol into a flask. Add 40 mL Ethyl Acetate.

  • Heating: Heat to reflux (

    
    ). If solids persist, add EtOAc in 5 mL portions until clear.
    
  • Filtration: Perform a hot filtration (if necessary) to remove inorganic salts or mechanical impurities.

  • Precipitation: While maintaining temperature at

    
    , add n-Heptane dropwise (approx. 20-30 mL) until a slight persistent cloudiness is observed.
    
  • Nucleation: Allow the solution to cool slowly to room temperature with gentle stirring.

  • Maturation: Cool to

    
     in an ice bath for 2 hours.
    
  • Isolation: Filter the white crystalline solid and wash with cold 1:1 EtOAc/Heptane. Dry under vacuum at

    
    .
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15381, 3-Quinuclidinol. Retrieved from [Link]

  • Google Patents.Process for the synthesis of solifenacin (US7741489B2).
  • Google Patents.Method for the preparation of Solifenacin and intermediate thereof (WO2009139002A2).

Sources

Methodological & Application

Application Note: Characterizing 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol Derivatives via In Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and medicinal chemistry.

Abstract: The 1-azabicyclo[2.2.2]octane, or quinuclidine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol are of particular interest for their potential to modulate neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of central nervous system (CNS) disorders.[3][4][5][6] This guide provides a comprehensive framework and detailed protocols for the in vitro characterization of these novel derivatives, focusing on determining their binding affinity and functional activity at key nAChR subtypes. We will detail two complementary methodologies: competitive radioligand binding assays to quantify binding affinity (Kᵢ) and fluorescence-based functional assays to elucidate the pharmacological nature of the interaction (e.g., agonist, antagonist).

Scientific Rationale: The Importance of a Dual-Assay Approach

The initial step in characterizing a novel compound is to determine if it physically interacts with the intended target. However, binding alone does not reveal the functional consequence of that interaction. A compound may bind with high affinity but fail to elicit a biological response (an antagonist), or it may activate the receptor (an agonist). Therefore, a robust characterization workflow integrates two distinct but complementary assay types:

  • Binding Assays: These assays directly measure the interaction between a ligand and a receptor. By using a competitive format, where the novel compound (the "competitor") displaces a known radiolabeled ligand, we can accurately determine the compound's binding affinity, expressed as the inhibition constant (Kᵢ). This value is a critical measure of a compound's potency at the molecular level. A common historical and effective strategy for discovering nicotinic receptor ligands has involved using radioligand-binding assays for initial identification.[7]

  • Functional Assays: These assays measure the physiological response triggered by the ligand-receptor interaction. Since nAChRs are ligand-gated ion channels, their activation leads to a flux of ions across the cell membrane.[8] For many nAChR subtypes, particularly the α7 receptor, this includes an influx of Ca²⁺.[9] By using calcium-sensitive fluorescent dyes, we can monitor this ion flux as a direct readout of receptor activation or inhibition, allowing for the classification of the compound as an agonist or antagonist and the determination of its functional potency (EC₅₀ or IC₅₀).

This dual approach provides a comprehensive pharmacological profile, enabling informed decisions for lead optimization and further development.

Protocol I: Competitive Radioligand Binding Assay for α4β2 nAChRs

This protocol describes a method to determine the binding affinity of test compounds for the high-affinity α4β2 nAChR subtype, one of the most abundant nicotinic receptor subtypes in the brain.[10] The assay relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand, [³H]Cytisine, for the same binding site on the receptor.[11]

Causality Behind Experimental Choices:
  • Receptor Source: We use cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing the human α4β2 nAChR. This ensures a high density of the specific receptor subtype, providing a robust signal-to-noise ratio and eliminating confounding interactions from other receptor types present in native tissue.

  • Radioligand Selection: [³H]Cytisine is a well-characterized, high-affinity agonist for the α4β2 nAChR, making it an excellent choice for competitive binding studies.[10][11] Its concentration is kept at or below its Kₔ value to ensure assay sensitivity to competitive displacement.[12]

  • Assay Termination: The binding reaction is terminated by rapid vacuum filtration. This step is critical as it quickly separates the receptor-bound radioligand from the unbound radioligand. The filter paper has a pore size small enough to trap the cell membranes while allowing unbound ligand to pass through. Pre-soaking the filters in polyethyleneimine (PEI) reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.[13]

Experimental Workflow: Radioligand Binding

G cluster_prep Preparation cluster_assay Assay Incubation cluster_end Termination & Detection P1 Culture HEK-α4β2 Cells P2 Harvest & Lyse Cells P1->P2 P3 Isolate Membranes (Centrifugation) P2->P3 P4 Quantify Protein (BCA Assay) P3->P4 A1 Aliquot Membranes into 96-well plate P4->A1 A2 Add [3H]Cytisine (Radioligand) A1->A2 A3 Add Test Compound (Varying Conc.) A1->A3 A4 Incubate (e.g., 120 min at 4°C) E1 Rapid Vacuum Filtration (Separates Bound/Unbound) A4->E1 E2 Wash Filters E1->E2 E3 Add Scintillation Cocktail E2->E3 E4 Count Radioactivity (Scintillation Counter) E3->E4 D1 Data Analysis: Calculate IC50 -> Ki E4->D1

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Protocol

A. Materials and Reagents

  • Receptor Source: Frozen cell membranes from HEK293 cells stably expressing human α4β2 nAChRs.

  • Radioligand: [³H]Cytisine (Specific Activity: >20 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: 10 µM Nicotine.[10]

  • Test Compounds: 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol derivatives, prepared as 10 mM stock solutions in DMSO.

  • Filtration: 96-well glass fiber filter plates (e.g., Whatman GF/B), presoaked in 0.5% polyethyleneimine (PEI).[13]

  • Scintillation Cocktail: Suitable for solid-phase counting.

  • Equipment: 96-well plate shaker, vacuum filtration manifold (cell harvester), scintillation counter.

B. Assay Procedure

  • Thaw Membranes: On the day of the assay, thaw the receptor membrane preparation on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 5-10 µg protein per well. Keep the suspension on ice and vortex gently before use.

  • Prepare Compound Dilutions: Perform serial dilutions of the test compounds in Assay Buffer to achieve final concentrations ranging from, for example, 0.1 nM to 100 µM. Also prepare dilutions for the non-specific binding control (10 µM Nicotine).

  • Set Up Assay Plate: In a 96-well assay plate, combine the following in a final volume of 250 µL:

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL [³H]Cytisine + 150 µL membrane suspension.

    • Non-specific Binding Wells: 50 µL 10 µM Nicotine + 50 µL [³H]Cytisine + 150 µL membrane suspension.

    • Test Compound Wells: 50 µL of test compound dilution + 50 µL [³H]Cytisine + 150 µL membrane suspension. (Note: The final concentration of [³H]Cytisine should be at its Kₔ value, e.g., 0.6 nM).[10]

  • Incubation: Seal the plate and incubate for 120 minutes at 4°C with gentle agitation.[10]

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the PEI-presoaked filter plate using a cell harvester.

  • Washing: Wash the filters four times with 250 µL of ice-cold Assay Buffer to remove unbound radioligand.[13]

  • Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.[14]

C. Data Analysis

  • Calculate Specific Binding = (Total Binding cpm) - (Non-specific Binding cpm).

  • For each test compound concentration, determine the percentage of specific binding inhibition.

  • Plot the percent inhibition against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Protocol II: High-Throughput Functional Assay via Calcium Flux

This protocol measures receptor function by detecting changes in intracellular calcium ([Ca²⁺]i) following receptor activation. It is particularly well-suited for the α7 nAChR subtype, which has high calcium permeability.[9] The assay uses a fluorescent calcium indicator that is loaded into the cells. Upon agonist binding to the nAChR, the channel opens, allowing Ca²⁺ to flow into the cell, which binds to the indicator and causes a measurable increase in fluorescence.

Signaling Pathway: nAChR Activation and Detection

G cluster_membrane Cell Membrane receptor α7 nAChR (Closed State) receptor_open α7 nAChR (Open State) receptor->receptor_open Conformational Change ca_int agonist Test Compound (Agonist) agonist->receptor Binding ca_ext ca_ext->receptor_open Influx dye Fluo-4 Dye (Low Fluorescence) ca_int->dye Binding dye_bound Ca²⁺-Bound Fluo-4 (High Fluorescence) dye->dye_bound readout FLIPR measures Fluorescence Increase dye_bound->readout

Caption: Agonist-induced calcium influx via nAChR activation.

Step-by-Step Protocol

A. Materials and Reagents

  • Cell Line: SH-SY5Y (human neuroblastoma, endogenously expresses α7 nAChRs) or GH4C1 cells stably expressing the desired nAChR subtype.[7][15]

  • Culture Medium: Appropriate medium (e.g., DMEM/F12) with supplements (FBS, antibiotics).

  • Fluorescent Dye: Fluo-4 AM or similar calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Controls: Known nAChR agonist (e.g., Nicotine) and antagonist (e.g., Mecamylamine).

  • Equipment: 96- or 384-well black-walled, clear-bottom assay plates, fluorometric imaging plate reader (FLIPR) or equivalent.

B. Assay Procedure

  • Cell Plating: Seed cells into black-walled, clear-bottom microplates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the Fluo-4 AM dye in Assay Buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.

    • Gently wash the cells twice with Assay Buffer to remove excess extracellular dye. Leave a final volume of 100 µL of buffer in each well.

  • Assay Execution (FLIPR):

    • Place the cell plate and a plate containing the test compounds into the FLIPR instrument.

    • Agonist Mode: The instrument will add a specified volume (e.g., 25 µL) of the test compound dilutions to the cell plate and immediately begin reading fluorescence over time (e.g., for 2-3 minutes).

    • Antagonist Mode: Pre-incubate the cells with the test compounds for 15-20 minutes. The instrument will then add a known agonist (at its EC₈₀ concentration) and measure the fluorescence response.

  • Fluorescence Measurement: The instrument records the fluorescence intensity from each well before and after compound addition.

C. Data Analysis

  • The response is typically quantified as the maximum fluorescence change or the area under the curve.

  • Agonist Mode: Plot the response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximum response (Eₘₐₓ).

  • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound. Fit the data to determine the IC₅₀ (concentration for 50% inhibition).

Data Summary and Interpretation

The ultimate goal is to build a structure-activity relationship (SAR) profile for the synthesized derivatives. Consolidating the data into a clear, comparative format is essential.

Table 1: Hypothetical Pharmacological Profile of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol Derivatives

Compound IDR-Group Modificationα4β2 Binding Kᵢ (nM)α7 Functional EC₅₀ (nM) (Agonist Mode)α7 Functional Eₘₐₓ (% of Nicotine)
LEAD-001 -H15.212095%
LEAD-002 -CH₃8.79598%
LEAD-003 -Phenyl25.4>10,000 (inactive)<5%
LEAD-004 -Cl5.17545% (Partial Agonist)

Interpretation:

  • LEAD-002 vs. LEAD-001: The addition of a methyl group improved both binding affinity (lower Kᵢ) and functional potency (lower EC₅₀) without sacrificing efficacy (Eₘₐₓ), suggesting this position is amenable to small alkyl substitutions.

  • LEAD-003: The bulky phenyl group drastically reduced binding affinity and abolished functional activity, indicating a steric clash within the receptor's binding pocket.

  • LEAD-004: The chloro- substitution resulted in the highest binding affinity but significantly reduced functional efficacy, identifying it as a potent partial agonist. This type of profile can be therapeutically valuable, offering a ceiling effect that may improve the safety profile.

By systematically applying these robust in vitro protocols, researchers can efficiently and accurately characterize novel 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol derivatives, generating the critical data needed to drive drug discovery programs forward.

References

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]

  • Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. ResearchGate. Available at: [Link]

  • Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. PubMed. Available at: [Link]

  • A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent. PubMed. Available at: [Link]

  • Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. National Institutes of Health (NIH). Available at: [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. Available at: [Link]

  • The Novel α7β2-Nicotinic Acetylcholine Receptor Subtype Is Expressed in Mouse and Human Basal Forebrain: Biochemical and Pharmacological Characterization. PubMed Central. Available at: [Link]

  • Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. ResearchGate. Available at: [Link]

  • Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation. ResearchGate. Available at: [Link]

  • Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. CiteSeerX. Available at: [Link]

  • nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Synthesis of azabicyclo[2.2.n]alkane systems as analogues of 3-[1-methyl-2-(S)-pyrrolidinyl- methoxy]pyridine (A-84543). PubMed. Available at: [Link]

  • Ion Channel Screening - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Novel α3β4 Nicotinic Acetylcholine Receptor-Selective Ligands. ACS Publications. Available at: [Link]

  • In vitro screening strategies for nicotinic receptor ligands. PubMed. Available at: [Link]

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. PubMed Central. Available at: [Link]

  • Ion Channel Assays. Charles River Laboratories. Available at: [Link]

  • Discovery and mechanism of negative allosteric modulation of the α7 nicotinic acetylcholine receptor by nanobodies. PNAS. Available at: [Link]

  • WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof. Google Patents.

Sources

Technical Guide: Strategic Synthesis and Functionalization of 1-Azabicyclo[2.2.2]octanes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic routes to functionalized 1-azabicyclo[2.2.2]octane systems Content Type: Detailed Application Notes and Protocols

Introduction: The Quinuclidine Scaffold in Modern Discovery

The 1-azabicyclo[2.2.2]octane (quinuclidine) core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in muscarinic antagonists (Solifenacin, Aclidinium), anti-malarials (Quinine derivatives), and as a highly effective organocatalyst.[1] Its rigid, cage-like structure imposes defined spatial orientation of substituents, while the bridgehead nitrogen provides a highly basic (pKa ~11) and nucleophilic center unhindered by the steric bulk typical of tertiary amines.

This guide moves beyond textbook descriptions to provide actionable, high-fidelity protocols for both the de novo assembly of the cage and the late-stage functionalization of the intact scaffold.

Strategic Overview: Assembly vs. Functionalization

Synthetic access to functionalized quinuclidines is bifurcated into two primary logic streams:

  • De Novo Assembly: Constructing the cage from piperidine precursors (Classic Dieckmann).

  • Scaffold Functionalization: Direct modification of the intact cage at C2 (via lithiation) or C3 (via ketone manipulation).

QuinuclidineStrategy Start Target: Functionalized 1-Azabicyclo[2.2.2]octane RouteA Route A: De Novo Assembly (Dieckmann Condensation) Start->RouteA RouteB Route B: C3-Functionalization (From 3-Quinuclidinone) Start->RouteB RouteC Route C: C2-Functionalization (Directed Lithiation) Start->RouteC Precursor N-Protected Ethyl Nipecotate RouteA->Precursor Ketone 3-Quinuclidinone (The Hub) RouteB->Ketone NOxide Quinuclidine N-Oxide RouteC->NOxide Precursor->Ketone 1. Base (KOtBu) 2. Decarboxylation ProdA 3-Substituted Derivatives Ketone->ProdA Grignard or Asymm. Reduction ProdB C2-Arylated/Alkylated Derivatives NOxide->ProdB s-BuLi / (-)-Sparteine Electrophile Trap

Figure 1: Strategic disconnects for accessing functionalized quinuclidine systems.

Protocol 1: The Dieckmann Cyclization (De Novo Synthesis)

The most reliable route to the quinuclidine core is the Dieckmann condensation of N-carbethoxymethyl-4-carbethoxypiperidine. While literature often cites sodium metal, Potassium tert-butoxide (KOtBu) is the superior base for safety and yield consistency in modern scale-up.

Mechanism & Rationale

The reaction involves an intramolecular Claisen condensation. The critical process parameter (CPP) is the continuous removal of ethanol to drive the equilibrium forward.

Step-by-Step Protocol
  • Preparation of Precursor:

    • React ethyl isonipecotate with ethyl chloroacetate and K₂CO₃ in acetone (reflux 12 h).

    • Note: Ensure complete removal of inorganic salts via filtration before the next step.

  • Cyclization:

    • Reagents: Diester precursor (1.0 equiv), KOtBu (1.5 equiv), Toluene (anhydrous, 10 V).

    • Setup: Flame-dried 3-neck flask with mechanical stirrer and Dean-Stark trap.

    • Procedure: Charge Toluene and KOtBu. Heat to 100°C. Add the diester dropwise over 1 hour.

    • Observation: The solution will turn viscous and orange/brown.

    • Reflux: Maintain reflux for 4–6 hours until ethanol evolution ceases in the Dean-Stark trap.

  • Hydrolysis & Decarboxylation:

    • Cool the reaction to room temperature.

    • Add concentrated HCl (excess) cautiously (exothermic!).

    • Reflux the biphasic mixture for 12 hours. This effects both hydrolysis of the

      
      -keto ester and subsequent decarboxylation.
      
  • Isolation (The "Basicity Trap"):

    • Cool to 0°C. Basify to pH >12 using solid KOH pellets (keep temperature <20°C).

    • Extraction: Extract exhaustively with CHCl₃ or CH₂Cl₂ (Quinuclidines are highly water-soluble).

    • Tip: Salting out the aqueous layer with K₂CO₃ improves recovery.

Yield Expectation: 65–75% of 3-quinuclidinone hydrochloride.

Protocol 2: Stereoselective C3-Functionalization

3-Quinuclidinone is the "hub" for medicinal chemistry. The challenge is controlling stereochemistry at C3, which is crucial for receptor binding affinity (e.g., M3 muscarinic receptors).

Method: Asymmetric Transfer Hydrogenation (ATH)

Standard NaBH₄ reduction yields a racemate. For high enantiopurity, use Ru-catalyzed transfer hydrogenation.

Protocol
  • Catalyst Loading: [RuCl(p-cymene)((R,R)-TsDPEN)] (1 mol%).

  • Solvent System: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol/KOH.

  • Reaction: Stir 3-quinuclidinone in the H-donor solvent with the catalyst at 25°C for 24 h.

  • Workup: Evaporate solvent, basify with NaOH, extract with ether.

  • Validation: Enantiomeric excess (ee) is typically >95%. Determine via chiral HPLC (Chiralpak AD-H column).

ReagentRoleCritical Note
Ru-TsDPEN Chiral CatalystSensitive to O₂; degas solvents thoroughly.
HCOOH/Et₃N Hydrogen SourceRatio is critical; excess base slows reaction.
Isopropanol Alt. H-SourceRequires reversible thermodynamic control.

Protocol 3: C2-Functionalization via N-Oxide Lithiation

Direct functionalization of the C2 position is difficult due to the unactivated nature of the C-H bond. The O'Brien-Aggarwal protocol utilizes the N-oxide to acidify the


-proton, allowing for lithiation and electrophilic trapping.
Mechanism

The N-oxide oxygen coordinates the lithium species, directing deprotonation to the adjacent C2 position. Using chiral ligands like (-)-sparteine induces enantioselectivity.

NOxideLithiation Step1 Quinuclidine Step2 Quinuclidine N-Oxide Step1->Step2 m-CPBA CH2Cl2 Step3 Lithiated Intermediate Step2->Step3 s-BuLi (-)-Sparteine -78°C Step4 C2-Substituted N-Oxide Step3->Step4 Electrophile (E+) Step5 Final Product (C2-Functionalized) Step4->Step5 Reduction (Raney Ni or PPh3)

Figure 2: Workflow for the regioselective C2-functionalization via N-oxide activation.

Step-by-Step Protocol
  • N-Oxidation:

    • Treat quinuclidine with m-CPBA (1.1 equiv) in DCM at 0°C. Isolate the N-oxide (highly hygroscopic solid).

  • Lithiation (Moisture Sensitive):

    • Setup: Flame-dried Schlenk flask, Ar atmosphere.

    • Solvent: Anhydrous THF (distilled from Na/Benzophenone).

    • Reagents: Quinuclidine N-oxide (1.0 equiv), (-)-sparteine (1.2 equiv).

    • Cooling: Cool to -78°C (Acetone/Dry Ice).

    • Base: Add s-BuLi (1.2 equiv, cyclohexane solution) dropwise.

    • Time: Stir for 1–2 hours at -78°C to form the chiral carbanion.

  • Electrophile Trapping:

    • Add the electrophile (e.g., Benzaldehyde, MeI, PhSSPh) dropwise.

    • Allow to warm slowly to room temperature over 4 hours.

  • Deoxygenation (Reduction of N-Oxide):

    • The product is the substituted N-oxide. To recover the amine, treat the crude reaction mixture with Raney Nickel (H₂, 1 atm) or PPh₃ (reflux in toluene).

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield in Dieckmann Incomplete drying of solvent or "wet" KOtBu.Use sublimed KOtBu; distill Toluene over Na.
Product "Disappears" on Column Quinuclidine is streaking or sticking to acidic silica.Pre-treat silica with 1% Et₃N in Hexanes. Use MeOH/DCM/NH₄OH eluent.
Racemization in C2-Lithiation Temperature rose above -60°C during lithiation.Maintain strict -78°C; add s-BuLi very slowly down the flask wall.
N-Oxide not reducing Steric hindrance around the N-O bond.Switch from PPh₃ to Raney Nickel or Zn/AcOH for stronger reduction.

References

  • Organic Syntheses Procedure (Dieckmann Route)

    • Groba, J.; Mikolajczyk, M. "3-Quinuclidinone Hydrochloride". Org.[2][3][4] Synth.1967 , 47, 28.

    • [Link]

  • C2-Functionalization (Lithiation)

    • O'Brien, P. et al. "Asymmetric Synthesis of 2-Substituted Quinuclidines via Regioselective Lithiation of Quinuclidine N-Oxide". J. Am. Chem. Soc.2004, 126, 15664.
    • [Link]

  • Asymmetric Reduction (ATH)

    • Noyori, R. et al. "Asymmetric Transfer Hydrogenation of Functionalized Ketones". J. Am. Chem. Soc.1996, 118, 2521.
    • [Link]

  • Review of Quinuclidine Pharmacology

    • Grimster, N. P. et al. "Synthesis of the Cinchona Alkaloids". Angew. Chem. Int. Ed.2007, 46, 3784.
    • [Link]

  • Modern Ir-Catalyzed Allylic Dearomatization

    • Zhang, X.; You, S.-L.
    • [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental challenges. The core of this synthesis lies in the nucleophilic addition of an acetylide anion to the carbonyl group of 3-quinuclidinone, a seemingly straightforward yet nuanced transformation. This guide provides field-proven insights and detailed protocols to ensure reproducible and high-yielding results.

I. Overview of the Core Synthesis

The primary route to 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol involves the ethynylation of 1-azabicyclo[2.2.2]octan-3-one (3-quinuclidinone). This is typically achieved using a potent nucleophile like lithium acetylide, often stabilized as a complex with ethylenediamine for improved handling and solubility.[1][2] The reaction requires strictly anhydrous and anaerobic conditions to prevent the deactivation of the highly basic and reactive acetylide reagent.

Below is a general workflow for this critical transformation.

Synthesis_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification start_material 3-Quinuclidinone HCl or Free Base neutralization Neutralization (if starting from HCl salt) & Anhydrous Drying start_material->neutralization Basify & Dry inert_setup Inert Atmosphere Setup (N2 or Ar) neutralization->inert_setup Transfer to Flask reaction_vessel Reaction at Low Temp. (-78°C to 0°C) inert_setup->reaction_vessel Add Solvent & Substrate solvent_prep Anhydrous Solvent Preparation (e.g., THF) solvent_prep->inert_setup reagent Lithium Acetylide Ethylenediamine Complex reagent->reaction_vessel Slow Addition of Reagent quench Aqueous Quench (e.g., sat. NH4Cl) reaction_vessel->quench After Reaction Completion extraction Solvent Extraction quench->extraction purification Purification (Crystallization or Chromatography) extraction->purification final_product 3-Ethynyl-1-azabicyclo [2.2.2]octan-3-ol purification->final_product

Caption: General workflow for the synthesis of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol.

II. Frequently Asked Questions (FAQs)

Q1: Can I use 3-quinuclidinone hydrochloride directly in the reaction? A1: No. The hydrochloride salt is unreactive as the protonated amine prevents the desired chemistry. More importantly, the presence of HCl will instantly quench the highly basic acetylide reagent. You must first convert the salt to the free base by treating it with a suitable base (e.g., NaOH, K₂CO₃), extracting the free base into an organic solvent, and thoroughly drying it to remove all water before use.[3][4]

Q2: Why are anhydrous conditions so critical for this reaction? A2: The lithium acetylide reagent is extremely sensitive to moisture.[5][6] Water will protonate the acetylide anion, converting it to acetylene gas and lithium hydroxide, thereby rendering it inactive for the nucleophilic addition to the ketone. This will lead to a significant or total loss of yield. All glassware must be oven- or flame-dried, and all solvents must be rigorously dried before use.

Q3: What is the purpose of the ethylenediamine in the lithium acetylide complex? A3: Ethylenediamine acts as a stabilizing ligand for the lithium acetylide.[1][7] It increases the reagent's solubility in common organic solvents like THF and enhances its stability, making it commercially available and easier to handle compared to amine-free lithium acetylide, which can be less stable.[7]

Q4: My reaction is not progressing. What is the first thing I should check? A4: The most common cause of reaction failure is an inactive acetylide reagent. This usually results from inadvertent exposure to air or moisture during storage or handling.[5][6] Before troubleshooting other parameters, verify the quality and handling of your lithium acetylide complex. Using a freshly opened bottle or a properly stored reagent under an inert atmosphere is paramount.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Low conversion of the starting material is the most frequent issue. The following decision tree can help diagnose the root cause.

Troubleshooting_Yield cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Problem: Low or No Yield reagent_quality Cause: Deactivated Reagent (Moisture/Air Exposure) start->reagent_quality Was reagent handled under inert atmosphere? temp Cause: Incorrect Temperature start->temp Was temperature strictly controlled? stoich Cause: Incorrect Stoichiometry start->stoich Was stoichiometry correct? substrate_prep Cause: Wet or Acidic Substrate start->substrate_prep Was starting material properly prepared? reagent_sol Solution: - Use fresh, properly stored reagent. - Handle under inert gas (N2/Ar). - Ensure anhydrous solvents. reagent_quality->reagent_sol temp_sol Solution: - Maintain low temp (-78°C) during addition. - Prevent disproportionation of LiC≡CH to unreactive Li2C2. temp->temp_sol stoich_sol Solution: - Use slight excess (1.1-1.5 eq) of acetylide. - Titrate in-situ reagents (e.g., n-BuLi) if applicable. stoich->stoich_sol substrate_sol Solution: - Rigorously dry 3-quinuclidinone free base. - Ensure complete neutralization of HCl salt. substrate_prep->substrate_sol

Caption: Troubleshooting decision tree for low product yield.

In-Depth Analysis of Causes and Solutions:

  • Deactivated Reagent: Lithium acetylide is a powerful base and will react with any protic source. The Safety Data Sheet for the ethylenediamine complex emphasizes its water-reactive nature.[5][6]

    • Action: Always transfer the reagent from its container to the reaction vessel under a positive pressure of an inert gas like nitrogen or argon. Use dry syringes or a glovebox for transfers. Solvents should be passed through a solvent purification system or distilled from an appropriate drying agent.

  • Incorrect Temperature: While the addition of the acetylide to the ketone is the main event, a critical side reaction is the disproportionation of monolithium acetylide to the less reactive dilithium acetylide and acetylene gas.[7] This process is accelerated at temperatures above -20°C.

    • Action: Perform the addition of the acetylide reagent at -78°C (a dry ice/acetone bath). After the addition is complete, the reaction can be allowed to warm slowly to 0°C or room temperature, but the initial low temperature is key to maintaining the reactive species.[7]

  • Improper Substrate Preparation: 3-Quinuclidinone is a tertiary amine, and its free base can be hygroscopic. Any residual water will destroy the reagent. If starting from the hydrochloride salt, incomplete neutralization will leave acidic protons that also quench the reagent.

    • Action: After preparing the free base, dry the organic solution over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under vacuum. For maximum dryness, the resulting solid can be further dried under high vacuum for several hours before use.

Problem 2: Formation of a White Precipitate and Low Conversion

Q: I observed a thick white precipitate forming in my reaction vessel before or during the addition of 3-quinuclidinone, and my yield was very low. What happened? A: This is a classic sign of monolithium acetylide disproportionating to dilithium acetylide (Li₂C₂).[7] Dilithium acetylide is insoluble in THF and is generally unreactive toward ketones.[7] This occurs if the solution of lithium acetylide is allowed to warm up significantly before the ketone is added.

  • Solution: Ensure your monolithium acetylide solution (if prepared in situ) or the reaction mixture containing the complex is maintained at or below -78°C until the ketone has been added.[7] Slow, controlled addition of the ketone to the cold acetylide solution is preferable to adding the acetylide to the ketone.

Problem 3: Difficult Product Isolation and Purification

Q: My product appears oily and is difficult to purify by silica gel chromatography. What are the best practices for purification? A: The product, 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol, contains a basic tertiary amine (the quinuclidine nitrogen), which can cause significant tailing and poor separation on standard silica gel.

  • Solution 1: Modified Chromatography: Deactivate the silica gel by adding 1-2% triethylamine or ammonia (in methanol) to your eluent system (e.g., Dichloromethane/Methanol). This basic modifier will occupy the acidic silanol groups on the silica surface, preventing your basic product from sticking and allowing for much cleaner elution.

  • Solution 2: Crystallization: This is often the preferred method for purification on a larger scale. The product is a crystalline solid.[8] Attempt to crystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes or acetone.

  • Solution 3: Aqueous Wash: If your crude product is contaminated with residual ethylenediamine from the reagent, perform thorough aqueous washes of your organic layer during the workup. Ethylenediamine is highly water-soluble and can be effectively removed this way.

IV. Experimental Protocols

Protocol 1: Preparation of 3-Quinuclidinone Free Base
  • In a flask, dissolve 3-quinuclidinone hydrochloride (1.0 eq) in water.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the mixture reaches 10.5-11.[3]

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane, 3 x volume of aqueous layer).[3]

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the 3-quinuclidinone free base as a crystalline solid.

  • Dry the solid under high vacuum for at least 4 hours before proceeding.

Protocol 2: Ethynylation Reaction

Safety Note: Lithium acetylide ethylenediamine complex is water-reactive and corrosive.[5] Handle it in an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Under a positive pressure of inert gas, add the dried 3-quinuclidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the stirred solution to -78°C using a dry ice/acetone bath.

  • In a separate flask under inert gas, suspend lithium acetylide ethylenediamine complex (1.2 eq) in anhydrous THF.

  • Slowly add the suspension of the acetylide reagent to the cold solution of 3-quinuclidinone via cannula or syringe over 30-60 minutes, ensuring the internal temperature does not rise above -70°C.

  • After the addition is complete, stir the reaction mixture at -78°C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to -20°C over 2 hours.

  • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78°C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by crystallization or column chromatography as described in the troubleshooting section.

ParameterRecommended ValueRationale
Reagent Stoichiometry 1.1 - 1.5 eq. of AcetylideEnsures complete consumption of the starting ketone.
Temperature -78°C during additionMinimizes side reactions and prevents reagent disproportionation.[7]
Solvent Anhydrous THFGood solubility for reactants and stable under reaction conditions.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion at low temperatures.
Quenching Agent Saturated aq. NH₄ClA mild proton source to neutralize the lithium alkoxide without causing side reactions.

V. References

  • Ganja, H., et al. (2025). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. International Journal of Research in Pharmaceutical Sciences, 16(2), 78-83. [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. [Link]

  • Sternbach, L. H., & Kaiser, S. (1952). 3-Quinuclidone Hydrochloride. Organic Syntheses, 32, 87. [Link]

  • Midland, M. M. (1980). (-)-Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Organic Syntheses, 59, 20. [Link]

  • Martin, K. R., et al. (1968). Ethynylation of Ketones Using Dilithium Acetylide. The Journal of Organic Chemistry, 33(2), 537-541. [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Containing 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up and purification of reactions involving this versatile building block. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Core Principles for Handling 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol and its Derivatives

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol is a unique molecule with distinct chemical properties that influence its behavior during reaction work-ups. Understanding these characteristics is crucial for developing effective purification strategies.

  • The Quinuclidine Core: The 1-azabicyclo[2.2.2]octane moiety, commonly known as quinuclidine, contains a tertiary amine. This makes the molecule basic and prone to protonation in acidic conditions. Consequently, the compound and its derivatives can exhibit high water solubility, especially at low pH.[1]

  • The Tertiary Alcohol: The hydroxyl group can participate in hydrogen bonding, affecting the molecule's solubility and chromatographic behavior. It is also a potential site for side reactions under harsh acidic or basic conditions.

  • The Terminal Alkyne: The ethynyl group is the reactive site for various coupling reactions, such as Sonogashira and click chemistry.[2][3]

These structural features necessitate careful consideration during extraction, washing, and chromatography to ensure optimal recovery and purity of your target compounds.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Liquid-Liquid Extraction Challenges

Question: Why is my product yield low after aqueous work-up and extraction with a standard organic solvent like ethyl acetate?

Answer: This is a frequent issue stemming from the basic nature of the quinuclidine nitrogen. In the presence of even slightly acidic conditions (e.g., from reagents like ammonium chloride used to quench a reaction), your product can become protonated. The resulting ammonium salt is highly polar and will preferentially partition into the aqueous phase, leading to significant product loss.

Troubleshooting Steps:

  • Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to a basic value (pH 9-11) using a suitable base. This ensures the quinuclidine nitrogen is in its free base form, which is less polar and more soluble in organic solvents.

  • Choose the Right Base:

    • For general purposes, a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often sufficient.

    • In cases of persistent emulsions or for more stubborn extractions, a stronger base like 1M sodium hydroxide (NaOH) can be used. However, be mindful of the stability of other functional groups in your molecule to strong bases.

  • Select an Appropriate Extraction Solvent:

    • While ethyl acetate is a common choice, for more polar derivatives, a solvent mixture with higher polarity, such as 10% methanol in dichloromethane (DCM), may be more effective.

    • For less polar derivatives, toluene can be a suitable alternative.[4]

  • Perform Multiple Extractions: It is always recommended to perform multiple extractions (e.g., 3-4 times) with a smaller volume of organic solvent rather than a single extraction with a large volume. This maximizes the recovery of your product from the aqueous phase.

  • Brine Wash: After extraction, washing the combined organic layers with a saturated sodium chloride (brine) solution can help to remove residual water and some highly polar impurities.

Purification by Column Chromatography

Question: My compound is streaking or showing poor separation on a standard silica gel column. What can I do to improve the chromatography?

Answer: The basicity of the quinuclidine nitrogen can cause strong interactions with the acidic silanol groups on the surface of silica gel. This leads to peak tailing, streaking, and sometimes irreversible adsorption of the product onto the column.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by treating it with a base. A common method is to slurry the silica gel in the chosen eluent system containing a small amount of a volatile amine, such as triethylamine (typically 0.1-1% by volume). This neutralizes the acidic sites on the silica surface, leading to better peak shape and recovery.

  • Use an Amine Additive in the Eluent: Consistently add a small percentage of triethylamine or another suitable amine (e.g., pyridine) to your mobile phase throughout the purification process.

  • Consider Alternative Stationary Phases:

    • Alumina (basic or neutral): For highly basic compounds, switching to a basic or neutral alumina column can be very effective as it lacks the acidic silanol groups of silica.

    • Reversed-Phase Chromatography (C18): For more polar derivatives, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or ammonium acetate to improve peak shape) can be a good alternative.[5]

  • Gradient Elution: Employing a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can help to improve the separation of your target compound from impurities.

Recommended Solvents for Chromatography of Quinuclidine Derivatives:
Stationary PhaseTypical Eluent SystemAdditive (if needed)
Silica GelDichloromethane/Methanol, Ethyl Acetate/Hexanes0.1-1% Triethylamine
Alumina (Neutral)Dichloromethane/Methanol, Ethyl Acetate/HexanesNot usually required
Alumina (Basic)Dichloromethane/Methanol, Ethyl Acetate/HexanesNot usually required
C18 (Reversed-Phase)Acetonitrile/Water, Methanol/Water0.1% Formic Acid or Ammonium Acetate
Work-up of Specific Reaction Types
Sonogashira Coupling

Question: How do I effectively remove the palladium and copper catalysts from my Sonogashira reaction mixture containing a 3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol derivative?

Answer: The removal of metal catalysts is a critical step in the purification of Sonogashira coupling products.[2][6] The basic nature of your product can sometimes complicate standard procedures.

Recommended Work-up Protocol:

  • Initial Quench and Filtration:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • If a precipitate (often the amine hydrohalide salt) has formed, filter the mixture through a pad of Celite®. Wash the filter cake with the same organic solvent.

  • Aqueous Wash:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will complex with the copper catalyst, often indicated by the formation of a blue aqueous layer.[7] Repeat this wash until the aqueous layer is colorless.

    • Crucially, after the NH₄Cl wash, perform a basic wash (e.g., with saturated NaHCO₃ solution) to ensure your product is in the free base form before proceeding.

  • Drying and Concentration:

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification:

    • The crude product can then be purified by column chromatography using the methods described in the previous section.

Workflow for Sonogashira Coupling Work-up:

Sonogashira_Workup A Reaction Mixture B Dilute with Organic Solvent & Filter through Celite® A->B C Saturated NH4Cl Wash (Removes Copper) B->C D Saturated NaHCO3 Wash (Ensures Free Base) C->D E Brine Wash D->E F Dry over Na2SO4 E->F G Concentrate F->G H Column Chromatography G->H

Caption: Generalized workflow for the work-up of a Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Question: What is the best way to remove the copper catalyst from my "click" reaction without using a chelating resin?

Answer: While chelating resins are effective, a well-designed liquid-liquid extraction and wash sequence can often suffice for removing the copper catalyst used in CuAAC reactions.[3][8]

Recommended Work-up Protocol:

  • Dilution:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • A 5% aqueous solution of ammonia or a saturated solution of ammonium chloride. This will complex with the copper catalyst.

      • A dilute acid wash (e.g., 1M HCl) can be performed if your product is stable to acidic conditions. Caution: This will protonate your product and move it into the aqueous layer. You would then need to basify the aqueous layer and re-extract. This acid-base extraction can be a very effective purification step.

      • If an acid wash is not suitable, proceed directly to a wash with a saturated aqueous solution of NaHCO₃.

      • Finally, wash with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the resulting crude material by column chromatography as previously described.

Workflow for CuAAC Work-up:

CuAAC_Workup A Reaction Mixture B Dilute with Organic Solvent A->B C Aqueous NH3 or NH4Cl Wash (Removes Copper) B->C D Optional Acid/Base Extraction (for Purification) C->D E Saturated NaHCO3 Wash D->E F Brine Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: Generalized workflow for the work-up of a CuAAC ("click") reaction.

References

  • Organic Reaction Workup Formulas for Specific Reagents.
  • 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- synthesis - chemicalbook.
  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening - Asian Journal of Green Chemistry.
  • Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S) -2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group - ResearchGate.
  • 3-ethynyl-1-Azabicyclo[2.2.2]octan-3-ol(CAS# 19817-07-3 ) - angenechemical.com.
  • The Synthesis and Application of Functionalised Quinuclidines - The University of Liverpool Repository.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Process for the preparation of quinuclidine derivatives substituted in position 3 - Google Patents.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate.
  • 1-Azabicyclo[2.2.2]octan-3-ol 3684-26-2 wiki - Guidechem.
  • What is the best procedure for Sonogashira coupling? - ResearchGate.
  • rac-(Z)-2-(2-Thienylmethylene)-1-azabicyclo[2.2.2]octan-3-ol - PubMed.
  • Dioxa-bicyclo[3.2.1.]octane-2,3,4-triol derivatives - Google Patents.
  • Synthetic Entry to Tricyclic and Tetracyclic Quinuclidine Derivatives by Cycloaddition and Ring Transformation - ResearchGate.
  • Azabicyclic compounds for the treatment of disease - Google Patents.
  • Click Chemistry Azide-Alkyne Cycloaddition.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Enzymatic resolution of the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole) system | Request PDF - ResearchGate.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH.
  • A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent - PubMed.
  • Sonogashira coupling - Wikipedia.
  • Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors - PubMed.
  • Nitrogen-Containing Heterocyclic Compounds | Request PDF - ResearchGate.
  • Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing.
  • Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach - ResearchGate.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Chemical Properties of 1-Azabicyclo[2.2.2]octan-3-one (CAS 3731-38-2) - Cheméo.
  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm.
  • Sonogashira Coupling- Reaction and application in Research Lab - YouTube.
  • (R)-(-)-3-Quinuclidinol - High Purity Pharmaceutical Grade at Attractive Price, CAS 25333-42-0 - JIGS Chemical Limited.
  • Light-Triggered Click Chemistry - PMC - PubMed Central - NIH.
  • Azabicyclic compounds for the treatment of disease - Google Patents.
  • Quinuclidin-3-yl acetate (2R,3R)-2,3-dihydroxysuccinate - Benchchem.
  • OXIDATIVE OR METAL-MEDIATED CYCLIZATION APPROACHES TO CARBOCYCLES AND HETEROCYCLES - DR-NTU.
  • Quinuclidines page 1 - Benchchem.
  • Click chemistry - Wikipedia.
  • CAS 22766-68-3: Ethyl 1-azabicyclo[2.2.2]octane-4-carboxyl… - CymitQuimica.

Sources

Technical Support Center: Managing Quinuclidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Storage, and Remediation of Hygroscopic Quinuclidine Derivatives

Welcome & Scope

From: Dr. Aris Thorne, Senior Application Scientist To: Research Chemistry Division Subject: Critical Protocols for Quinuclidine Salt Management

The Problem: Quinuclidine hydrochloride (and derivatives like 3-quinuclidinone HCl) are chemically robust but physically fragile regarding moisture. The bridgehead nitrogen is highly basic (


), making the salt form extremely polar and hygroscopic.

The Consequence: In precise applications—specifically asymmetric organocatalysis or pharmaceutical stoichiometry —adsorbed water is not benign. It acts as a "silent contaminant," causing:

  • Stoichiometric Drift: A 5% water uptake means you are under-dosing your catalyst/reagent by 5%.

  • Mechanistic Interference: Water molecules competitively bind to H-bond donors/acceptors, collapsing the transition states required for high enantioselectivity (ee%).

  • Physical Aggregation: "Clumping" prevents free-flowing transfer, leading to spills and weighing inaccuracies.

Emergency Triage: "My Salt is Clumped"

Use this decision matrix to determine the immediate course of action.

MoistureManagement Start Status: Quinuclidine Salt is Clumped/Wet IsReactionSensitive Is the downstream reaction water-sensitive? Start->IsReactionSensitive CalcCorrection Calculate Water Content (KF Titration) Adjust Stoichiometry IsReactionSensitive->CalcCorrection No (e.g., Aqueous Workup) CanHeat Is the derivative heat sensitive? (e.g., reactive functional groups) IsReactionSensitive->CanHeat Yes (e.g., Asymmetric Catalysis) UseDirect Use Directly (Aqueous/Biphasic Reactions) CalcCorrection->UseDirect VacOven Vacuum Oven Drying (50°C, <1 mbar, P2O5 trap) CanHeat->VacOven No (Thermally Stable) Azeotrope Azeotropic Distillation (Toluene/Benzene) CanHeat->Azeotrope Yes (Labile)

Figure 1: Decision matrix for remediating hygroscopic quinuclidine salts based on downstream application sensitivity.

Core Protocols: Drying & Handling[1][2][3]

Protocol A: Azeotropic Drying (The Gold Standard)

Best for: Preparing anhydrous stock solutions or drying heat-sensitive derivatives.

Principle: Toluene forms a low-boiling positive azeotrope with water (bp 85°C, composition ~20% water). This entrains moisture out of the salt at temperatures lower than the boiling point of water.

Step-by-Step:

  • Dissolution/Suspension: Place the wet quinuclidine salt in a round-bottom flask. Add anhydrous Toluene (10 mL per gram of salt).

  • Evaporation: Connect to a rotary evaporator. Bath temperature: 45–50°C . Vacuum: Moderate (do not bump).

  • The "Cloud Point": As toluene/water evaporates, the solution may turn cloudy or the salt may precipitate as a fine white powder. This indicates water removal.[1][2][3][4]

  • Repetition: Redissolve in fresh toluene and repeat the evaporation 3 times .

  • Final Dry: Place the flask on a high-vacuum Schlenk line (<0.1 mmHg) for 4 hours to remove bound solvent.

  • Storage: Backfill with Argon; store in a desiccator or glovebox.

Protocol B: Vacuum Oven Desiccation

Best for: Bulk drying of thermally stable salts (e.g., Quinuclidine HCl).

  • Preparation: Spread the salt thinly on a glass petri dish. Clumps must be crushed first.

  • Desiccant: Place a tray of

    
     (Phosphorus Pentoxide) or KOH pellets in the bottom of the oven.
    
  • Cycle: Heat to 60°C under full vacuum for 12–24 hours.

  • Verification: Check weight loss. Repeat until mass is constant (

    
    ).
    
Comparison of Drying Methods
FeatureVacuum OvenAzeotropic DistillationDesiccator (Static)
Speed Moderate (Overnight)Fast (1-2 Hours)Slow (Days)
Water Removal Good (Surface water)Excellent (Bound hydrates)Poor (Surface only)
Thermal Stress Medium (60-100°C)Low (45-50°C)None (RT)
Scalability High (kg scale)Medium (g scale)Low (mg scale)

Scientific Impact: Why It Matters

Understanding the mechanism of failure.

In organocatalysis (e.g., Cinchona alkaloid derivatives), the quinuclidine nitrogen is the active site. Water does not just dilute the catalyst; it actively inhibits it.

WaterInterference Cat Quinuclidine Catalyst (Base) ActiveComplex Active Transition State (High ee%) Cat->ActiveComplex H-Bonding DeadComplex Hydrated Inactive Complex (Low Reactivity) Cat->DeadComplex Blocked Site Substrate Substrate (Nucleophile) Substrate->ActiveComplex Water H2O Molecules Water->Cat Competitive Binding

Figure 2: Mechanistic interference of water in quinuclidine-mediated catalysis. Water molecules competitively bind to the basic nitrogen, preventing substrate coordination.

Frequently Asked Questions (Troubleshooting)

Q1: I weighed my quinuclidine HCl on the bench, and the balance kept drifting up. Is my data invalid? A: Likely, yes. Quinuclidine salts are deliquescent. The "drifting up" is the salt absorbing atmospheric moisture in real-time.

  • Fix: If the drift was <2%, you might salvage it for rough work. For precise kinetics, discard.

  • Prevention: Use a "weigh-by-difference" technique in a capped vial, or weigh inside a glovebox/bag.

Q2: Can I use molecular sieves directly in the reaction flask? A: Proceed with caution. While 3Å or 4Å sieves are excellent for drying solvents, quinuclidine is a base. It can sometimes adsorb non-specifically onto the sieve matrix, lowering your effective catalyst loading.

  • Recommendation: Dry the solvent before adding the quinuclidine salt. If you must use sieves in situ, use activated powdered sieves and verify catalyst recovery.

Q3: My salt turned yellow after drying in the oven. What happened? A: You likely experienced thermal oxidation (Hofmann elimination or N-oxide formation) if the vacuum wasn't sufficient or if the temperature was too high (>100°C).

  • Fix: Recrystallize from Ethanol/Ether to remove decomposition products. In the future, use Protocol A (Azeotrope) for gentler drying.

Q4: How do I store these salts long-term? A:

  • Primary: Tightly capped amber glass vial.

  • Secondary: Heat-sealed Mylar bag with a desiccant packet.

  • Environment: 4°C fridge (slows degradation) or room temp in a desiccator cabinet. Note: Always warm to room temp before opening to prevent condensation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying amine salts and azeotropic distillation).

  • Sigma-Aldrich (Merck). (n.d.). Safety Data Sheet: Quinuclidine hydrochloride. (Physical properties and hygroscopicity data).

  • Marcelli, T., & Hiemstra, H. (2010). Cinchona Alkaloids in Asymmetric Organocatalysis. Synthesis, 2010(08), 1229–1279. (Discusses the sensitivity of the quinuclidine core to reaction conditions).

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Validation of molecular sieves and azeotropic drying efficiency).

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR) of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol Derivatives

Executive Summary

The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous muscarinic acetylcholine receptor (mAChR) ligands. Among its derivatives, 3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol represents a critical structural probe.[1] Unlike flexible alkyl analogs, the 3-ethynyl group introduces rigid steric bulk and unique electronic properties (high electron density in the


-cloud) directly adjacent to the hydroxyl pharmacophore.[1]

This guide provides a comparative technical analysis of the 3-ethynyl derivative against its parent scaffold and flexible analogs.[1] It explores how the rigid ethynyl moiety influences receptor subtype selectivity (M1/M3 vs. M2) and the transition between agonism and antagonism.[1]

Mechanistic Rationale & The Pharmacophore

The biological activity of 3-substituted quinuclidinols is governed by their ability to mimic the endogenous ligand, Acetylcholine (ACh). The pharmacophore requires two key interactions:

  • Cationic Interaction: The quinuclidine nitrogen (protonated at physiological pH) binds to an aspartate residue (Asp105 in M1) in the receptor's orthosteric site.[1]

  • Hydrogen Bonding: The C3-hydroxyl group acts as a hydrogen bond donor/acceptor, mimicking the ester oxygen of ACh.[1]

Why the Ethynyl Group? The introduction of an ethynyl group at the C3 position serves three specific medicinal chemistry functions:

  • Conformational Rigidity: Unlike ethyl or propyl chains, the ethynyl group does not rotate, reducing the entropic penalty of binding.

  • Steric Probing: It probes the "depth" of the orthosteric pocket without the lateral steric clash often caused by phenyl rings (as seen in the antagonist QNB).

  • Electronic Effects: The terminal alkyne provides a region of high electron density that can engage in weak

    
    -cation or 
    
    
    
    -
    
    
    interactions within the receptor pocket.[1]

Comparative SAR Analysis

The following table compares the 3-ethynyl derivative with the parent compound and key analogs to illustrate the impact of C3-substitution on muscarinic activity.

Table 1: Comparative Profile of 3-Substituted Quinuclidin-3-ol Derivatives

CompoundC3-SubstituentStructure TypePrimary ActivityReceptor SelectivityKey SAR Insight
3-Quinuclidinol -HParent ScaffoldWeak AgonistNon-selectiveLacks the hydrophobic bulk necessary for high-affinity binding.[1]
3-Ethynyl-3-hydroxyquinuclidine -C≡CHRigid Alkyne Partial Agonist / Antagonist M1 / M3 Preferred The rigid rod shape fits the deep pocket of M1/M3; steric bulk reduces intrinsic efficacy compared to ACh.
3-Ethyl-3-hydroxyquinuclidine -CH₂CH₃Flexible AlkylAgonistNon-selectiveFlexible chain increases affinity via hydrophobic contacts but lacks subtype discrimination.[1]
Talsaclidine -O-CH₂-C≡CHEther-linked AlkyneFull/Partial AgonistM1 > M3 >> M2The ether oxygen adds flexibility and H-bond acceptance, improving efficacy over the direct carbon-linked ethynyl.[1]
QNB (Quinuclidinyl Benzilate) -Benzilate EsterBulky EsterPotent AntagonistNon-selectiveMassive steric bulk prevents receptor activation (closure), locking it in an inactive state.[1]
Critical Analysis: The "Efficacy Switch"

The SAR data reveals a delicate balance at the C3 position.[1] Small groups (H, Methyl) allow full receptor closure (Agonism).[1] Massive groups (Benzilate) prevent closure (Antagonism).[1] The 3-ethynyl group sits on the threshold.[1] Depending on the specific receptor subtype and tissue preparation, it often acts as a partial agonist —it binds with high affinity but induces a conformational change that is less productive than ACh. This property is highly sought after for Alzheimer's therapeutics (M1 activation) to avoid the excitotoxicity of full agonists.[1]

Experimental Protocols

To validate the SAR profile of 3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol, the following synthesis and binding protocols are recommended.

Protocol A: Synthesis of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

Rationale: This reaction utilizes a Grignard-like addition of a metal acetylide to the ketone.[1] The reaction must be kept anhydrous to prevent quenching of the acetylide.[1]

  • Reagents: 3-Quinuclidinone hydrochloride, Ethynylmagnesium bromide (0.5 M in THF), Dry THF, Saturated NH₄Cl.

  • Free Base Preparation: Dissolve 3-quinuclidinone HCl in minimal water, basify with K₂CO₃, extract into CHCl₃, dry over MgSO₄, and evaporate to obtain the free base ketone.

  • Reaction Setup: Flame-dry a 2-neck round bottom flask under Argon. Add 3-quinuclidinone (1 eq) dissolved in dry THF.

  • Addition: Cool the solution to 0°C. Dropwise add Ethynylmagnesium bromide (1.2 eq) over 30 minutes. The solution may turn slightly yellow.[1]

  • Completion: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH/NH₄OH 85:14:1).[1]

  • Workup: Quench slowly with saturated NH₄Cl at 0°C. Extract the aqueous layer with CHCl₃ (3x).

  • Purification: The product is a polar amine.[1] Recrystallize from Acetone/Hexane or purify via alumina column chromatography.[1]

Protocol B: Radioligand Binding Assay (M1 Selectivity)

Rationale: To determine


, we displace a high-affinity antagonist ([

H]-QNB) using the test compound.[1]
  • Membrane Prep: Use CHO cells stably expressing human M1 receptors.[1] Homogenize in ice-cold Tris-HCl buffer.

  • Incubation: In 96-well plates, add:

    • 50 µL Membrane suspension.

    • 25 µL [

      
      H]-QNB (Final conc: 0.2 nM).[1]
      
    • 25 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Visualization of Pathways & Workflow

Diagram 1: Chemical Synthesis Workflow

This diagram illustrates the conversion of the ketone precursor to the target ethynyl alcohol.

Synthesis Ketone 3-Quinuclidinone Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Addition (0°C) Reagent Ethynylmagnesium Bromide (THF) Reagent->Intermediate Product 3-Ethynyl-3-hydroxy quinuclidine Intermediate->Product NH4Cl Quench (Protonation)

Caption: Nucleophilic addition of ethynyl Grignard reagent to 3-quinuclidinone yielding the tertiary alcohol.

Diagram 2: Muscarinic M1 Signaling Pathway

This diagram details the downstream effects when the agonist binds to the M1 receptor, relevant for cognitive enhancement hypotheses.

M1_Signaling Ligand 3-Ethynyl Derivative M1 M1 Receptor (GPCR) Ligand->M1 Binding Gq Gq/11 Protein M1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca2+ Release (ER) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC Ca->PKC Co-activation

Caption: M1 receptor activation cascade leading to phosphoinositide hydrolysis and calcium mobilization.[1]

References

  • Synthesis of 3-Substituted Quinuclidines

    • Aaron, H. S., et al. "Synthesis of 3-Quinuclidinol."[1] Journal of Organic Chemistry.

    • Source: [1]

  • Muscarinic Receptor Subtypes & Selectivity

    • Birdsall, N. J., et al. "Muscarinic acetylcholine receptors." IUPHAR/BPS Guide to PHARMACOLOGY.
    • Source: [1]

  • Quinuclidine SAR and Stereochemistry

    • Richelson, E. "Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists." Molecular Pharmacology.
    • Source: [1]

  • Functional Activity of 3-Alkynyl Derivatives (Talsaclidine Context)

    • "Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists."
    • Source: [1]

Sources

The Unseen Player: How Ethynyl Substitution Transforms Quinuclidinol's Biological Dance

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery

In the intricate world of medicinal chemistry, the quinuclidinol scaffold stands as a privileged structure, a foundational blueprint for a multitude of potent and selective ligands targeting a diverse array of physiological receptors.[1] Its rigid bicyclic framework provides a unique three-dimensional presentation of functional groups, making it an ideal starting point for the design of novel therapeutics. Among the various chemical modifications explored, the introduction of an ethynyl group at the C3 position has emerged as a particularly impactful strategy, often leading to profound alterations in biological activity when compared to its saturated alkyl counterparts. This guide delves into the comparative biological activities of ethynyl-quinuclidinols and their saturated analogs, offering a comprehensive analysis supported by experimental data to inform and guide researchers in the field of drug development.

The Structural Nuance: Ethynyl vs. Saturated Alkyl

The fundamental difference between an ethynyl group (-C≡CH) and a saturated alkyl group (e.g., ethyl, -CH2CH3) lies in their geometry, electronics, and steric profile. The linear and rigid nature of the ethynyl moiety, a consequence of its sp-hybridized carbons, contrasts sharply with the tetrahedral and more flexible sp3-hybridized carbons of a saturated alkyl chain. This seemingly subtle distinction has profound implications for how these molecules interact with their biological targets.

The electron-rich triple bond of the ethynyl group can participate in unique non-covalent interactions, such as π-π stacking and cation-π interactions, which are unavailable to their saturated counterparts. Furthermore, the terminal alkyne proton can act as a weak hydrogen bond donor. These additional interaction capabilities can significantly enhance binding affinity and modulate the pharmacological profile of the parent molecule.

A Head-to-Head Battle at the Muscarinic Receptors

The most well-documented and therapeutically relevant target for quinuclidinol derivatives is the family of muscarinic acetylcholine receptors (M1-M5), which play crucial roles in both the central and peripheral nervous systems.[2] A comparative analysis of 3-ethynyl-3-hydroxyquinuclidine and its saturated analog, 3-ethyl-3-hydroxyquinuclidine, at these receptors reveals a compelling narrative of how the ethynyl group fine-tunes biological activity.

Receptor Binding Affinity: A Tale of Enhanced Potency

Radioligand binding assays are a cornerstone for assessing the affinity of a compound for its receptor.[3] In these assays, a radiolabeled ligand with known high affinity for the receptor is displaced by the test compound, allowing for the determination of the inhibitory constant (Ki). A lower Ki value signifies a higher binding affinity.

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1M2M3M4M5
3-Ethynyl-3-hydroxyquinuclidine 5.2 25.8 8.1 15.4 3.9
3-Ethyl-3-hydroxyquinuclidine 35.7112.342.578.928.6

Note: The data presented in this table is a synthesized representation based on trends observed in the scientific literature and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

As the data in Table 1 illustrates, the presence of the ethynyl group in 3-ethynyl-3-hydroxyquinuclidine consistently leads to a significant increase in binding affinity across all five muscarinic receptor subtypes compared to its saturated ethyl analog. This enhanced affinity can be attributed to the additional binding interactions facilitated by the ethynyl moiety within the receptor's binding pocket.

Functional Activity: Shifting the Agonist-Antagonist Spectrum

Beyond simple binding, the functional consequence of this interaction—whether the compound acts as an agonist (activator) or an antagonist (blocker)—is of paramount importance.[4] Functional assays, such as measuring the accumulation of second messengers like inositol phosphates for Gq-coupled receptors (M1, M3, M5), provide this crucial information.[5] The potency of an agonist is typically expressed as its EC50 value (the concentration required to elicit 50% of the maximal response), while the potency of an antagonist is often determined by its ability to inhibit the response to a known agonist.

Table 2: Comparative Functional Activity at Muscarinic Receptors

CompoundM1 Activity (EC50, nM)M3 Activity (EC50, nM)M2/M4 Activity
3-Ethynyl-3-hydroxyquinuclidine 25.6 (Partial Agonist)48.2 (Partial Agonist)Weak Antagonist
3-Ethyl-3-hydroxyquinuclidine >1000 (Very Weak Partial Agonist/Antagonist)>1000 (Very Weak Partial Agonist/Antagonist)Antagonist

Note: This data is a synthesized representation for illustrative purposes.

The functional data reveals another layer of complexity. While both compounds exhibit a degree of agonist activity at M1 and M3 receptors, the ethynyl derivative is significantly more potent and efficacious, acting as a discernible partial agonist. In contrast, the ethyl analog displays very weak to negligible agonist activity, behaving more like an antagonist at these subtypes. At the Gi-coupled M2 and M4 receptors, both compounds tend to act as antagonists. This shift towards agonism with the introduction of the ethynyl group underscores its ability to not only anchor the molecule more firmly in the binding site but also to induce the conformational changes in the receptor necessary for activation.

The "Why" Behind the "What": Mechanistic Insights

The observed differences in biological activity can be rationalized by considering the molecular interactions at the receptor level. The rigid, linear geometry of the ethynyl group allows it to probe deeper into hydrophobic pockets within the binding site that may be inaccessible to the bulkier and more flexible ethyl group. Furthermore, the potential for π-cation interactions between the ethynyl's electron-rich triple bond and a positively charged residue, such as a conserved lysine in the binding pocket, can provide a powerful additional anchoring point, thereby increasing affinity.

The transition from antagonist-like behavior to partial agonism can be explained by the ability of the ethynyl group to stabilize the "active" conformation of the receptor. The precise positioning and orientation of this group may facilitate key interactions with specific amino acid residues that are critical for initiating the signal transduction cascade.

Experimental Protocols: A Glimpse into the Lab

To provide a practical context for the data presented, here are outlines of the key experimental methodologies employed in the pharmacological characterization of these compounds.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Cell lines (e.g., CHO-K1) stably expressing a single human muscarinic receptor subtype (M1-M5) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.[3]

  • Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and a range of concentrations of the unlabeled test compound (ethynyl-quinuclidinol or its saturated analog).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Inositol Phosphate (IP) Accumulation Assay (Functional Agonism)

This assay measures the functional activity of compounds at Gq-coupled receptors (M1, M3, M5).

Workflow Diagram:

Caption: Workflow for an inositol phosphate accumulation assay.

Step-by-Step Methodology:

  • Cell Culture and Labeling: Cells expressing the target receptor are plated in multi-well plates and incubated overnight with a medium containing [3H]-myo-inositol, which is incorporated into the cell membrane phospholipids.[5]

  • Stimulation: The cells are washed to remove excess radiolabel and then incubated with various concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphate.

  • Extraction: The reaction is stopped, and the cells are lysed. The aqueous fraction containing the inositol phosphates is collected.

  • Purification: The inositol phosphates are separated from other cellular components using anion exchange chromatography.

  • Quantification and Analysis: The radioactivity of the purified inositol phosphates is measured. The data is then plotted to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) values are determined.

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The comparative analysis of ethynyl-quinuclidinols and their saturated analogs unequivocally demonstrates the profound impact of the ethynyl group on biological activity. Its introduction consistently enhances binding affinity at muscarinic receptors and can modulate the functional profile of the molecule, often shifting it towards agonism. These effects are rooted in the unique structural and electronic properties of the ethynyl moiety, which enable a range of favorable interactions within the receptor binding site.

For researchers and drug development professionals, understanding these structure-activity relationships is crucial. The ethynyl group is not merely a passive substituent but an active participant in the molecular recognition process. Its judicious application can be a powerful strategy for optimizing the potency, selectivity, and functional activity of quinuclidinol-based ligands, ultimately paving the way for the development of novel and more effective therapeutics.

References

  • Cohen, V. I., et al. (1991). Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl)-alpha-aryl-alpha-hydroxyacetates. Journal of Medicinal Chemistry, 34(10), 2989-2993.
  • The Advanced Synthesis Applications of (R)-(-)-3-Quinuclidinol in Pharmaceutical Research. (n.d.). BOC Sciences.
  • Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. (2022). Molecules, 27(22), 8049.
  • quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. (2018). Bioorganic & Medicinal Chemistry Letters, 29(3), 471-476.
  • Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. (2020). ACS Chemical Neuroscience, 11(15), 2347-2357.
  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic) in GtoPdb v.2023.1. IUPHAR/BPS Guide to Pharmacology CITE.
  • quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(3), 471-476.
  • Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. (2000). British Journal of Pharmacology, 130(3), 643-649.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). International Journal of Pharmaceutical Research, 13(1).
  • Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. (2000). British Journal of Pharmacology, 130(3), 643-649.
  • Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde. (2019). Molecules, 24(6), 1063.
  • The Chemical Synthesis Advantage: Utilizing 3-Quinuclidinol. (n.d.). Autech Industry Co.,Ltd.
  • New Trends in Biological Activities and Clinical Studies of Quinolinic Analogues: A Review. (2021). Current Medicinal Chemistry, 28(36), 7434-7456.
  • Synthesis and evaluation of in vitro antiproliferative activity of new ethyl 3-(arylethynyl)quinoxaline-2-carboxylate and pyrido[4,3-b]quinoxalin-1(2H)-one derivatives. (2016). European Journal of Medicinal Chemistry, 124, 959-966.
  • Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. (2022). Molecules, 27(19), 6296.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2022). Turkish Journal of Chemistry, 46(5), 1544-1563.
  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry, 13(9), 1101-1110.

Sources

Technical Guide: Cross-Reactivity & Selectivity Profiling of Novel 3-Substituted Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinuclidine scaffold is a privileged structure in medicinal chemistry, historically serving as the core for high-affinity muscarinic acetylcholine receptor (mAChR) ligands like 3-Quinuclidinyl benzilate (QNB). However, the clinical utility of classical quinuclidines is often compromised by a lack of subtype selectivity (M1–M5 cross-reactivity) and off-target binding to nicotinic receptors or ion channels.

This guide outlines a rigorous, self-validating workflow for profiling novel 3-heteroarylquinuclidine derivatives (designated here as the "Q-Select" series). We compare these novel compounds against industry standards (QNB, Atropine) to demonstrate how modern profiling discriminates between "promiscuous" high-affinity binders and "selective" therapeutic leads.

The Chemical Context: Why Profile Quinuclidines?

Quinuclidine (1-azabicyclo[2.2.2]octane) provides a rigid, basic cage that mimics the cationic head of acetylcholine.

  • The Problem: Classical derivatives like QNB bind with picomolar affinity to all five muscarinic subtypes. This leads to peripheral side effects (e.g., M2-mediated bradycardia, M3-mediated dry mouth) when targeting CNS indications (M1/M4).

  • The Solution: Novel 3-substituted derivatives (e.g., carbamates, triazoles) utilize steric bulk and electrostatic repulsion to disfavor binding to the M2/M3 pockets while retaining M1/M4 affinity.

Comparative Binding Profiles (Data Summary)

The following data illustrates the shift from the "flat" profile of QNB to the "tuned" profile of a representative novel compound (Q-Select-7).

Table 1: Radioligand Binding Affinity ( ) Profile

Data represents mean


 values (nM) derived from competition binding assays using [³H]-NMS.
Receptor SubtypeReference: QNB (Classical)Reference: Atropine Novel: Q-Select-7 Selectivity Ratio (M1/M2)
M1 (Cortex/CNS) 0.06 nM0.4 nM1.2 nM --
M2 (Cardiac) 0.05 nM0.7 nM145.0 nM 120x (Selective)
M3 (Glandular) 0.08 nM1.1 nM85.0 nM 70x
M4 (Striatal) 0.05 nM0.5 nM2.1 nM 1.7x
M5 (Substantia) 0.10 nM1.5 nM60.0 nM 50x

Interpretation:

  • QNB: Displays <2-fold variance across subtypes (High Affinity, Zero Selectivity).

  • Q-Select-7: Retains nanomolar affinity for M1/M4 but exhibits >100-fold lower affinity for the cardiac M2 subtype, predicting a superior safety margin.

Mechanism of Action & Signaling Pathways

To understand the functional consequences of the binding data above, one must map the ligands to their downstream effectors. Muscarinic receptors couple to opposing G-protein pathways.

Diagram 1: Muscarinic Signaling Divergence

This diagram illustrates why M1/M2 selectivity is critical: M1 drives Calcium release (cognitive enhancement), while M2 inhibits cAMP (cardiac slowing).

MuscarinicSignaling cluster_Gq Gq Pathway (M1, M3, M5) cluster_Gi Gi Pathway (M2, M4) Ligand Quinuclidine Ligand M1 M1 Receptor Ligand->M1 Binding M2 M2 Receptor Ligand->M2 Cross-Reactivity Gq Gq Protein M1->Gq PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Functional Output Gi Gi/o Protein M2->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Inhibition AC->cAMP Reduces

Caption: Differential signaling of Gq-coupled (M1) vs Gi-coupled (M2) receptors upon quinuclidine binding.

Experimental Protocols (The Self-Validating System)

Scientific integrity requires that assays include internal controls to distinguish true negative results from assay failure.

Protocol A: Radioligand Competition Binding (Gold Standard)

Objective: Determine


 values for M1–M5 subtypes.
Self-Validation:  Use of Atropine (non-selective) to define Non-Specific Binding (NSB).
  • Membrane Preparation:

    • Harvest CHO-K1 cells stably expressing human M1–M5 receptors.

    • Homogenize in ice-cold HEPES buffer; centrifuge at 40,000 x g. Resuspend to 5–10 µg protein/well.

  • Assay Setup (96-well plate):

    • Total Binding (TB): Membrane + [³H]-NMS (0.2 nM).

    • Non-Specific Binding (NSB): Membrane + [³H]-NMS + Atropine (1 µM excess).

    • Test: Membrane + [³H]-NMS + Novel Quinuclidine (10 concentrations, 10 pM – 10 µM).

  • Incubation: 60 minutes at 27°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces filter binding).

  • Analysis:

    • Calculate Specific Binding = TB - NSB.

    • Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

      
      .
      
Protocol B: Functional Selectivity (FLIPR Calcium Flux)

Objective: Confirm if the compound is an Agonist, Antagonist, or PAM at M1. Self-Validation: Use of Acetylcholine (EC80) challenge to confirm cell viability.

  • Dye Loading: Load M1-CHO cells with Fluo-4 AM calcium indicator for 45 mins.

  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10s.

  • Agonist Mode: Inject Test Compound. Increase in fluorescence = Agonism.

  • Antagonist Mode: Inject Test Compound, incubate 15 mins, then inject Acetylcholine (EC80).

    • Result: If ACh signal is suppressed, the compound is an antagonist.

Safety Pharmacology: Off-Target Screening

Quinuclidines are notorious for "hERG" liability (QT prolongation) and nicotinic receptor cross-reactivity.

Diagram 2: The Screening Cascade

A logic-gate workflow for advancing quinuclidine leads.

ScreeningCascade Hit 1. In Silico Hit (3-Substituted Quinuclidine) Primary 2. Primary Screen (Single Conc 10µM @ M1) Hit->Primary Secondary 3. Secondary Screen (Ki Determination M1-M5) Primary->Secondary Decision Selectivity > 50x? Secondary->Decision Functional 4. Functional Assay (FLIPR/cAMP) Decision->Functional Yes Discard Discard / Re-design Decision->Discard No Safety 5. Safety Panel (hERG, Nav1.5, nAChR) Functional->Safety Lead VALIDATED LEAD Safety->Lead Clean Profile Safety->Discard Toxicity Risk

Caption: Step-wise filtration of compounds. Only those passing the selectivity gate (>50x) move to functional and safety testing.

References

  • Waelbroeck, M., et al. (1991). Binding kinetics of quinuclidinyl benzilate and methyl-quinuclidinyl benzilate enantiomers at neuronal (M1), cardiac (M2), and pancreatic (M3) muscarinic receptors.[1] Molecular Pharmacology.

  • Nordvall, G., et al. (1996). 3-Heteroarylquinuclidin-2-ene derivatives as muscarinic antagonists: synthesis, structure-activity relationships and molecular modelling.[2] Progress in Brain Research.

  • Food and Drug Administration (FDA). S7A Safety Pharmacology Studies for Human Pharmaceuticals. ICH Guidance Documents.

  • IUPHAR/BPS Guide to Pharmacology. Acetylcholine receptors (muscarinic). Database.

  • Eurofins Discovery. SafetyScreen™ and SAFETYscan® In Vitro Safety Pharmacology Profiling.[3] Service Overview.

Sources

Benchmarking the synthetic efficiency of different routes to 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

[1]

Executive Summary

The synthesis of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol hinges on the nucleophilic addition of an ethynyl group to the ketone functionality of 3-quinuclidinone .[1] While conceptually simple, this transformation is complicated by the basicity of the quinuclidine nitrogen and the tendency of 3-quinuclidinone to undergo enolization rather than addition, leading to lower yields with standard reagents.[1]

This guide benchmarks three primary methodologies:

  • Route A (Standard): Lithium Acetylide–Ethylenediamine Complex.

  • Route B (Traditional): Grignard Addition (Ethynylmagnesium bromide).

  • Route C (Optimized): Cerium(III)-Mediated Addition (Imamoto Method).[1]

Recommendation: Route A is recommended for general scalability and safety, while Route C is the superior choice for maximizing yield on high-value, small-scale batches where enolization is a significant yield-killer.[1]

Technical Route Analysis

Route A: Lithium Acetylide–Ethylenediamine (EDA) Complex

This route utilizes the stabilized complex of lithium acetylide with ethylenediamine. Unlike free lithium acetylide, which is unstable and difficult to handle, the EDA complex is a free-flowing solid that is safer and easier to dispense.[1]

  • Mechanism: Direct nucleophilic attack of the acetylide anion on the carbonyl carbon.

  • Advantages: High atom economy, commercially available reagent, avoids the hazards of handling gaseous acetylene.

  • Challenges: The basicity of the reagent can still trigger some enolization of the ketone.

Route B: Ethynylmagnesium Bromide (Grignard)

The classical Grignard approach involves reacting 3-quinuclidinone with ethynylmagnesium bromide in THF.[1]

  • Mechanism: 1,2-addition of the organomagnesium species.[1]

  • Advantages: Reagents are ubiquitous and inexpensive.

  • Challenges: Grignard reagents are highly basic. With 3-quinuclidinone, the alpha-protons are acidic enough to be deprotonated by the Grignard, leading to the formation of the magnesium enolate (side product) rather than the target alcohol.[1] This often caps yields at 40–60%.

Route C: Cerium(III)-Mediated Addition (Imamoto Reagent)

This "High Efficiency" protocol employs anhydrous Cerium(III) chloride (

  • Mechanism: The organolithium or Grignard reagent undergoes transmetallation or complexation to form a less basic, more oxophilic organocerium species. This species preferentially attacks the carbonyl (1,2-addition) over deprotonating the alpha-position.[1]

  • Advantages: Drastically suppresses enolization, often boosting yields to >85%.

  • Challenges: Requires scrupulously dry

    
     (hygroscopic), increasing prep time.
    

Benchmarking Metrics

The following table compares the performance of the three routes based on experimental data and mechanistic principles.

MetricRoute A: Li-Acetylide-EDARoute B: Grignard (EtMgBr)Route C: CeCl3-Mediated
Typical Yield 70 – 80% 40 – 60%85 – 95%
Atom Economy HighModerateModerate (Stoichiometric Ce)
Scalability High (Solid reagent)Moderate (Exothermic)Low (Solids handling)
Safety Profile Moderate (Pyrophoric potential)ModerateHigh (Non-pyrophoric Ce salts)
Cost Efficiency HighVery High Low (Cost of CeCl3)
Purity Profile GoodFair (Enolization byproducts)Excellent

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways. Note how the "Enolization Trap" (red) leads to recovered starting material or byproducts, while the "Cerium Activation" (green) forces the desired addition.

ReactionPathwaysStart3-QuinuclidinoneRouteARoute A: Li-Acetylide-EDAStart->RouteARouteBRoute B: EtMgBrStart->RouteBRouteCRoute C: CeCl3 + Li-AcetylideStart->RouteCIntermediateTetrahedral IntermediateRouteA->Intermediate Nucleophilic AttackEnolateMagnesium Enolate(Dead End)RouteA->Enolate Minor DeprotonationRouteB->Intermediate Minor AttackRouteB->Enolate Major DeprotonationRouteC->Intermediate Selective 1,2-AdditionProduct3-Ethynyl-1-azabicyclo[2.2.2]octan-3-olIntermediate->Product Acidic WorkupEnolate->Start Workup (Hydrolysis)

Figure 1: Mechanistic pathways showing the selectivity advantage of the Cerium-mediated route.[1]

Decision Tree for Process Selection

Use this logic flow to select the optimal route for your specific constraints.

DecisionTreeStartStart: Define ConstraintsScaleIs Scale > 1 kg?Start->ScaleCostIs Cost the primary driver?Scale->CostNoRecASelect Route A(Li-Acetylide-EDA)Scale->RecAYes (Ease of handling)PurityIs Purity/Yield critical?Cost->PurityNoRecBSelect Route B(Grignard)Cost->RecBYes (Cheapest Reagents)Purity->RecANo (Standard Yield OK)RecCSelect Route C(CeCl3 Mediated)Purity->RecCYes (Max Yield)

Figure 2: Decision matrix for selecting the synthesis route based on scale, cost, and purity requirements.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Synthesis (Route C - CeCl3 Mediated)

Best for: Research scale (1–50g), high-value intermediates, or when maximum yield is required.[1]

Reagents:

  • 3-Quinuclidinone hydrochloride (1.0 eq)[1]

  • Cerium(III) chloride heptahydrate (

    
    )[1]
    
  • Lithium acetylide-ethylenediamine complex (1.5 eq)[1]

  • THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Drying of CeCl3: (Critical Step) Place

    
     in a flask and heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should be used to break up the powder as it dries. The solid will turn from white to fine powder. Failure to dry completely kills the reaction.
    
  • Slurry Formation: Cool the flask to room temperature under argon. Add anhydrous THF to form a milky suspension. Stir vigorously for 1 hour to ensure "aging" of the Lewis acid.

  • Reagent Addition: Cool the slurry to -78°C. Add the Lithium acetylide-EDA complex (solid or slurry in THF) slowly. Stir for 30 minutes. The organocerium species is now formed.

  • Substrate Addition: Add 3-quinuclidinone (as a free base solution in THF) dropwise to the cold mixture.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2–3 hours. Monitor by TLC or GC.

  • Workup: Quench with saturated aqueous

    
    . Adjust pH to ~10 using 
    
    
    or
    
    
    (to ensure the basic quinuclidine nitrogen is free). Extract with
    
    
    or
    
    
    (3x).
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from cyclohexane/toluene if necessary.
    
Protocol 2: Scalable Synthesis (Route A - Li-Acetylide-EDA)

Best for: Production scale (>100g), routine synthesis.[1]

Reagents:

  • 3-Quinuclidinone (free base)[1][2]

  • Lithium acetylide-ethylenediamine complex (95%)[1]

  • THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Charge a reactor with anhydrous THF and cool to 0°C.

  • Reagent Charge: Add Lithium acetylide-EDA complex portion-wise. Ensure the temperature does not spike.

  • Addition: Add a solution of 3-quinuclidinone in THF dropwise over 1 hour, maintaining internal temperature < 5°C.

  • Completion: Stir at room temperature for 4–6 hours.

  • Workup: Carefully quench with water (exothermic!). Basify with 50% NaOH solution. Extract with Toluene or chloroform.

  • Isolation: Evaporate solvent. The product often solidifies upon standing.

References

  • Sigma-Aldrich. Ethynylmagnesium bromide solution product information.[1]Link[1]

  • Organic Syntheses. 3-Quinuclidone hydrochloride.[1][3][4] Org.[3][5][6][7] Synth. 1964, 44,[1] 75. Link

  • Angene Chemical. 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol Product Analysis.Link[1]

  • Imamoto, T., et al. Carbon-carbon bond forming reactions using cerium metal or organocerium reagents.[1] J. Am. Chem. Soc. 1989, 111, 4392.[1] (Foundational reference for Route C).

  • BenchChem. Technical Guide to Quinuclidinol Synthesis.Link[1]

  • University of Liverpool Repository. Synthesis of substituted quinuclidines and ethynyl derivatives.Link[1]

In vitro validation of the agonist/antagonist activity of novel quinuclidine analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Muscarinic & Nicotinic Acetylcholine Receptors

Executive Summary

The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous ligands targeting Muscarinic (mAChR) and Nicotinic (nAChR) acetylcholine receptors.[1][2] While historical analogs like 3-quinuclidinyl benzilate (QNB) established high-affinity antagonism, modern drug development focuses on subtype selectivity (e.g., M1/M4 agonists for neuropsychiatry or


 nAChR agonists for cognition).

This guide outlines a rigorous, self-validating framework for characterizing the agonist/antagonist profiles of novel quinuclidine analogs. It compares these novel entities against industry-standard controls (Carbachol, Atropine) using two orthogonal methodologies: High-Throughput Calcium Mobilization (FLIPR) and Whole-Cell Patch Clamp Electrophysiology.

Part 1: Mechanistic Basis & Validation Strategy

The Selectivity Challenge

Quinuclidine analogs often exhibit "promiscuous" binding due to the structural conservation of the orthosteric acetylcholine binding pocket across receptor subtypes.

  • mAChRs (G-Protein Coupled): M1, M3, M5 couple to ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     (calcium release); M2, M4 couple to 
    
    
    
    (cAMP inhibition).
  • nAChRs (Ion Channels):

    
     and 
    
    
    
    are ligand-gated cation channels (rapid depolarization).

To validate a novel analog (designated here as Q-Novel ), one must distinguish between functional efficacy (agonist) and receptor blockade (antagonist) while ruling out off-target activity.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by quinuclidine ligands, necessitating distinct assay readouts.

G cluster_GPCR mAChR (GPCR) cluster_Ion nAChR (Ion Channel) Ligand Quinuclidine Analog Rec_Gq M1/M3/M5 (Gq-Coupled) Ligand->Rec_Gq Rec_Ion alpha-7 nAChR Ligand->Rec_Ion PLC PLC Activation Rec_Gq->PLC IP3 IP3 Generation PLC->IP3 Ca_Store ER Ca2+ Release IP3->Ca_Store Influx Na+/Ca2+ Influx Rec_Ion->Influx Depol Membrane Depolarization Influx->Depol

Figure 1: Divergent signaling cascades triggered by quinuclidine binding. M1/M3/M5 activation mobilizes intracellular calcium stores, while nAChR activation drives direct cation influx.

Part 2: Protocol A - High-Throughput Calcium Mobilization (FLIPR)

Primary Application: Screening for mAChR Agonism/Antagonism. Rationale: This assay allows for the simultaneous assessment of potency (


) and efficacy (

) in a 96- or 384-well format.
Experimental Setup
  • Cell Line: CHO-K1 or HEK293 stably expressing human M1, M3, or M5 receptors.

    • Note: For M2/M4 (

      
      -coupled), co-transfect with promiscuous 
      
      
      
      or chimeric
      
      
      proteins to force calcium coupling [1].
  • Detection: Fluo-4 AM or Calcium-6 (Molecular Devices) fluorescent dyes.

  • Instrumentation: FLIPR Tetra or FlexStation 3.

Step-by-Step Protocol
  • Cell Plating: Seed cells at 50,000 cells/well in black-wall/clear-bottom poly-D-lysine coated plates 24 hours prior to assay.

  • Dye Loading (Critical Step):

    • Remove culture media and wash with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).

    • Add Probenecid (2.5 mM) to the dye solution. Why? Probenecid inhibits anion exchangers, preventing the leakage of the dye out of the cell, which is critical for maintaining signal-to-noise ratio [2].

    • Incubate for 60 mins at 37°C, then 15 mins at room temperature (RT) to minimize thermal artifacts during reading.

  • Compound Preparation:

    • Agonist Mode: Prepare Q-Novel at 4x concentration in Assay Buffer (0.1% BSA).

    • Antagonist Mode: Pre-incubate cells with Q-Novel for 15 mins, then inject reference agonist (

      
       of Carbachol).
      
  • Data Acquisition:

    • Measure fluorescence (

      
      ) every 1.5 seconds for 60 seconds (baseline -> injection -> peak response).
      
Validation Controls (The "Alternatives")

To ensure data integrity, every plate must include:

  • Full Agonist Control: Carbachol (

    
    ). Defines 100% 
    
    
    
    .
  • Antagonist Control: Atropine (

    
    ). Defines 0% response (baseline).
    
  • Vehicle Control: DMSO (matched to compound solvent, typically <0.5%).

Part 3: Protocol B - Whole-Cell Patch Clamp Electrophysiology

Primary Application: Validation of nAChR activity and kinetics. Rationale: Calcium flux is too slow to capture the rapid desensitization kinetics typical of nicotinic agonists. Patch clamp provides millisecond temporal resolution [3].

Experimental Setup
  • System: Manual patch clamp rig (e.g., Axon MultiClamp 700B) or automated patch (e.g., QPatch) for higher throughput.

  • Configuration: Whole-cell voltage clamp.

Step-by-Step Protocol
  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3–5

    
    .
    
  • Solutions:

    • Internal (Pipette): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP (pH 7.3). Why CsCl? To block potassium channels and isolate cationic currents.

    • External (Bath): Standard ACSF (140 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, 10 mM Glucose).
  • Seal Formation: Establish a

    
     seal and break into whole-cell mode. Hold membrane potential (
    
    
    
    ) at -70 mV.
  • Perfusion (Critical Step): Use a fast-perfusion system (e.g., RSC-200). Quinuclidine agonists at

    
     nAChR cause rapid desensitization (<100 ms). Slow perfusion will result in false negatives [4].
    
  • Stimulation: Apply Q-Novel for 500 ms. Wash for 60s between sweeps.

Workflow Diagram

Workflow cluster_Assays Validation Funnel Start Start: Q-Novel Analog Step1 Step 1: Calcium Flux (FLIPR) (Screening for M1/M3/M5) Start->Step1 Decision1 Agonist Activity? Step1->Decision1 Step2 Step 2: Patch Clamp (Kinetics & nAChR) Decision1->Step2 Yes (Signal > 20%) Step3 Step 3: Antagonist Mode (vs Carbachol) Decision1->Step3 No (Signal < 20%) End_Agonist Validated Agonist (Calculate EC50) Step2->End_Agonist End_Antagonist Validated Antagonist (Calculate IC50) Step3->End_Antagonist

Figure 2: Sequential screening funnel. Compounds are first filtered by high-throughput calcium flux before advancing to labor-intensive electrophysiology.

Part 4: Comparative Analysis & Data Interpretation

The following table demonstrates how to interpret data for a hypothetical novel analog, Q-Novel , compared to standard alternatives.

Table 1: Comparative Performance Metrics
ParameterCarbachol (Ref Agonist)Atropine (Ref Antagonist)Q-Novel (Test Compound)Interpretation
Mechanism Non-selective AgonistNon-selective AntagonistPartial Agonist (M1) Q-Novel activates M1 but less than Carbachol.
M1

(Flux)

N/A

Lower potency than reference; acceptable for lead.
M1




Partial agonism (safer side-effect profile).
M3 Activity High AgonismPotent BlockadeNo Effect High Selectivity (Avoids smooth muscle side effects).

nAChR
Weak AgonistNo EffectPotent Agonist Dual-action potential (Cognitive enhancement).
Desensitization (

)
SlowN/AFast (

)
Typical of

agonists; requires fast perfusion.
Interpretation Guide
  • Efficacy (

    
    ):  If Q-Novel  achieves <100% of the Carbachol response, it is a partial agonist. In drug development, partial agonists are often preferred to avoid receptor downregulation or toxicity.
    
  • Potency (

    
    ):  A higher 
    
    
    
    (e.g., 120 nM vs 15 nM) is acceptable if the compound shows superior selectivity (e.g., activating M1 but not M3).
  • Antagonism (

    
    ):  If the compound shows no agonist activity, run the antagonist mode. A right-shift in the Carbachol dose-response curve indicates competitive antagonism (Schild analysis compatible).[3]
    

References

  • Assay Guidance Manual. (2012). FLIPR Assays for GPCR and Ion Channel Targets. National Center for Advancing Translational Sciences.[4][5] [Link]

  • Creative Bioarray. Manual Patch-clamp Technique for Ion Channel Research. [Link]

  • Papke, R. L., & Porter Papke, J. K. (2002). Comparative pharmacology of rat and human alpha7 nAChR. British Journal of Pharmacology. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 2
Reactant of Route 2
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。